molecular formula C11H12ClNO3S B15562547 Chlormezanone CAS No. 102818-66-6

Chlormezanone

Cat. No.: B15562547
CAS No.: 102818-66-6
M. Wt: 273.74 g/mol
InChI Key: WEQAYVWKMWHEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlormezanone is a 1,3-thiazine that is 1,3-thiazinan-4-one S,S-dioxide in which a hydrogen at position 2 is substituted by a 4-chlorophenyl group and the hydrogen attached to the nitrogen is substituted by methyl. A non-benzodiazepine muscle relaxant, it was used in the management of anxiety and in the treatment of muscle spasms until being discontinued worldwide by its manufacturer in 1996, due to rare but serious cutaneous reactions. It has a role as an anxiolytic drug, a muscle relaxant and an antipsychotic agent. It is a 1,3-thiazine, a lactam, a sulfone and a member of monochlorobenzenes.
A non-benzodiazepine that is used in the management of anxiety. It has been suggested for use in the treatment of muscle spasm.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1960. It was withdrawn in at least one region.
This compound is only found in individuals that have used or taken this drug. It is a non-benzodiazepine that is used in the management of anxiety. It has been suggested for use in the treatment of muscle spasm. [PubChem]this compound binds to central benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQAYVWKMWHEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022798
Record name Chlormezanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chlormezanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015309
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

SOL (% WT/VOL) @ 25 °C: LESS THAN 0.25% IN WATER, LESS THAN 1.0% IN 95% ETHANOL, FREELY SOL IN CHLOROFORM; SLIGHTLY SOL IN DIETHYL ETHER; SPARINGLY SOL IN N-HEXANE, 1.61e+00 g/L
Record name Chlormezanone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01178
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORMEZANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlormezanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015309
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

CRYSTALS

CAS No.

80-77-3, 102818-66-6, 102818-67-7
Record name (±)-Chlormezanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlormezanone [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlormezanone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlormezanone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlormezanone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01178
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name chlormezanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name chlormezanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlormezanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlormezanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORMEZANONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C14WB33Y0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORMEZANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP568V9G19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORMEZANONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BU37OM8KL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORMEZANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlormezanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015309
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

116.2-118.6, 116.2-118.2 °C, 116.2 °C
Record name Chlormezanone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01178
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORMEZANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlormezanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015309
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Chlormezanone: An In-Depth Technical Review of its Interaction with Serotonin and Norepinephrine Systems

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormezanone (B1668783), a centrally acting muscle relaxant and anxiolytic agent, was historically used for the management of anxiety and muscle spasms.[1] Its primary mechanism of action is widely accepted to be the positive allosteric modulation of the benzodiazepine (B76468) site on GABAA receptors.[2][3] This review seeks to provide a comprehensive technical guide on the interaction of this compound with the serotonin (B10506) and norepinephrine (B1679862) systems. Despite mentions in general pharmacological literature of a potential influence on these monoaminergic systems, a thorough review of available scientific data reveals a conspicuous absence of direct, quantitative evidence to support a significant interaction with serotonin (SERT) and norepinephrine (NET) transporters. This document summarizes the established pharmacology of this compound and addresses the current void in the literature regarding its effects on serotonergic and noradrenergic pathways.

Established Primary Mechanism of Action: GABAergic Modulation

This compound's therapeutic effects as a muscle relaxant and anxiolytic are primarily attributed to its interaction with the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system.[4] It is understood to bind to the benzodiazepine site on the GABAA receptor complex, acting as a positive allosteric modulator. This action enhances the effect of GABA, leading to an increased influx of chloride ions into neurons. The resulting hyperpolarization of the neuronal membrane reduces neuronal excitability, producing a calming effect on nervous activity, which manifests as muscle relaxation and anxiolysis.

Investigating the Interaction with Serotonin and Norepinephrine Systems

While the GABAergic activity of this compound is well-documented, its potential effects on the serotonin and norepinephrine systems are less clear. A comprehensive search of the scientific literature for quantitative data, such as binding affinities (Ki) or half-maximal inhibitory concentrations (IC50) for SERT and NET, yielded no specific results for this compound. This suggests that direct interaction with these monoamine transporters is not a primary or significant mechanism of action for this compound.

General pharmacological resources occasionally suggest a possible, indirect influence on these systems, which may contribute to its overall CNS depressant effects. For instance, there are warnings about potential additive effects when this compound is co-administered with monoamine oxidase inhibitors (MAOIs). However, this is a general precaution for CNS depressants and does not imply a direct interaction with monoamine oxidase or transporters.

Lack of Quantitative Data

A systematic search for in vitro studies assessing the affinity of this compound for serotonin and norepinephrine transporters did not yield any published data. Key quantitative parameters that are currently unavailable in the literature include:

  • Binding Affinity (Ki) for SERT: No studies have been identified that determined the dissociation constant of this compound for the serotonin transporter.

  • Binding Affinity (Ki) for NET: Similarly, there is no available data on the binding affinity of this compound for the norepinephrine transporter.

  • Uptake Inhibition (IC50) for Serotonin: The concentration of this compound required to inhibit 50% of serotonin uptake has not been reported.

  • Uptake Inhibition (IC50) for Norepinephrine: The concentration of this compound required to inhibit 50% of norepinephrine uptake has not been reported.

The absence of such fundamental data makes it impossible to construct a quantitative comparison table as requested.

Standard Experimental Protocols for Assessing Monoamine Transporter Interaction

To determine if a compound interacts with serotonin and norepinephrine transporters, specific in vitro assays are typically employed. The following sections describe the standard methodologies that would be necessary to generate the missing quantitative data for this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinity (Ki) of this compound for SERT and NET.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

  • Assay Buffer: A suitable buffer is used to maintain physiological pH and ionic concentrations.

  • Radioligand: A specific radiolabeled ligand with high affinity for the transporter of interest is used (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET).

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value for this compound is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with SERT or NET) Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radioligand ([3H]citalopram or [3H]nisoxetine) Radioligand->Incubation This compound This compound (varying concentrations) This compound->Incubation Filtration Filtration (separate bound/free) Incubation->Filtration Counting Scintillation Counting (measure radioactivity) Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Workflow for a competitive radioligand binding assay.
Synaptosomal Uptake Assays

Synaptosome preparations provide a more physiologically relevant system to study the inhibition of neurotransmitter reuptake.

Objective: To determine the potency (IC50) of this compound to inhibit serotonin and norepinephrine uptake into presynaptic terminals.

Methodology:

  • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are isolated from specific brain regions (e.g., striatum, cortex) of rodents by differential centrifugation.

  • Pre-incubation: Synaptosomes are pre-incubated with various concentrations of this compound or a vehicle control.

  • Uptake Initiation: Uptake is initiated by adding a low concentration of radiolabeled neurotransmitter (e.g., [3H]serotonin or [3H]norepinephrine).

  • Uptake Termination: After a short incubation period, uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake (IC50) is calculated.

Synaptosomal_Uptake_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Synaptosomes Isolated Synaptosomes Preincubation Pre-incubation with This compound Synaptosomes->Preincubation This compound This compound (varying concentrations) This compound->Preincubation Radiolabeled_NT Radiolabeled Neurotransmitter ([3H]5-HT or [3H]NE) Uptake Initiate and Terminate Neurotransmitter Uptake Radiolabeled_NT->Uptake Preincubation->Uptake Quantification Quantify Radioactivity Uptake->Quantification Analysis Calculate IC50 Quantification->Analysis

Workflow for a synaptosomal neurotransmitter uptake assay.

Conclusion

The primary and well-established mechanism of action for this compound is the positive allosteric modulation of GABAA receptors. While its clinical use has been discontinued (B1498344) due to safety concerns, understanding its pharmacological profile remains of scientific interest. With regard to its interaction with the serotonin and norepinephrine systems, there is a significant lack of direct evidence in the published scientific literature. No quantitative data from binding or uptake inhibition assays are available to suggest that this compound is a direct or potent modulator of SERT or NET. Therefore, any claims of its activity on these monoaminergic systems should be considered speculative until supported by rigorous experimental data using standard in vitro pharmacological assays. Future research employing the methodologies outlined in this guide would be necessary to definitively characterize or rule out a clinically relevant interaction of this compound with the serotonin and norepinephrine transporter systems.

References

Biological Activity of Chlormezanone Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormezanone (B1668783), a centrally acting muscle relaxant and anxiolytic agent, was historically used as a racemic mixture. Despite its withdrawal from the market due to rare but severe skin reactions, the stereochemical aspects of its pharmacology remain an area of scientific interest. This technical guide provides a comprehensive overview of the known biological activities of this compound's enantiomers, (+)-chlormezanone and (-)-chlormezanone. It synthesizes the available data on their separation, physicochemical properties, and differential interactions with biological systems. This document also outlines key experimental protocols and proposes future research directions to fully elucidate the stereospecific pharmacological profile of each enantiomer, offering valuable insights for the development of potentially safer and more effective chiral therapeutics.

Introduction

This compound is a chiral molecule that was marketed as a racemic mixture, containing equal amounts of its two enantiomers: (+)-chlormezanone and (-)-chlormezanone. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be responsible for the desired therapeutic effects (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Understanding the specific biological activities of individual enantiomers is therefore crucial for optimizing drug therapy and enhancing safety.

While the precise mechanism of action of this compound is not fully elucidated, it is believed to modulate the γ-aminobutyric acid (GABA) system, a major inhibitory neurotransmitter system in the central nervous system. This guide will delve into the available scientific literature to dissect the biological activities of this compound's enantiomers, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Physicochemical and Pharmacokinetic Properties of this compound Enantiomers

The separation and characterization of this compound enantiomers are fundamental to understanding their distinct biological activities.

Enantioselective Separation

The enantiomers of this compound can be successfully separated with high purity using enantioselective high-performance liquid chromatography (HPLC).

Plasma Protein Binding and Racemization

Studies have shown that both enantiomers of this compound bind to human serum albumin (HSA). Furthermore, the enantiomers undergo racemization under physiological conditions.

Table 1: Physicochemical and Pharmacokinetic Data for this compound Enantiomers

Parameter(+)-Chlormezanone(-)-ChlormezanoneRacemic this compoundReference
Binding to Human Serum Albumin (HSA) at pH 7.4 11-12%11-12%Not specified[1]
Binding to Globulin Fractions at pH 7.4 2-4%2-4%Not specified[1]
Racemization Half-life at pH 7.4 and 37°C 20.5 hours20.5 hoursNot applicable[1]

Biological Activity and Mechanism of Action

While direct comparative studies on the pharmacological potency and efficacy of individual this compound enantiomers at their primary molecular targets are limited in publicly available literature, the established principles of stereopharmacology and the known actions of the racemate provide a strong foundation for understanding their likely differential effects.

GABAergic System Modulation

Racemic this compound is known to enhance GABAergic neurotransmission. It is hypothesized that the enantiomers may exhibit stereoselective interactions with components of the GABA receptor complex.

  • Proposed Differential Activity: It is plausible that one enantiomer possesses a higher affinity and/or efficacy for the GABA receptor, leading to more potentiation of GABA-induced chloride currents. This would result in greater neuronal inhibition and could be the primary driver of the anxiolytic and muscle relaxant effects. The other enantiomer might have lower affinity or even interact with different binding sites, potentially contributing to off-target effects.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA_A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx This compound (+)/(-)-Chlormezanone This compound->GABA_A_Receptor Allosteric Modulation (Hypothesized Stereoselectivity) HPLC_Workflow Start Racemic this compound Sample HPLC HPLC System Start->HPLC Column Chiral Column (OD-Daicel) HPLC->Column Injection Detector UV Detector Column->Detector Elution Separation Separated Enantiomers (+)-Chlormezanone (-)-Chlormezanone Detector->Separation Detection End Quantification and Collection Separation->End Research_Logic Known Racemic this compound Pharmacology Separation Enantioselective Separation Known->Separation InVitro In Vitro Studies (Binding Assays, Electrophysiology) Separation->InVitro Test Individual Enantiomers InVivo In Vivo Studies (Animal Models of Anxiety, Muscle Spasm) Separation->InVivo Test Individual Enantiomers PKPD Pharmacokinetic/ Pharmacodynamic Modeling InVitro->PKPD InVivo->PKPD Conclusion Elucidation of Stereospecific Activity PKPD->Conclusion

References

Chlormezanone: A Technical Guide on its Effects on the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: Chlormezanone (B1668783) was withdrawn from the worldwide market in 1996 due to the risk of severe and rare cutaneous reactions, including toxic epidermal necrolysis. This document is intended for research and informational purposes only.

Introduction

This compound is a centrally acting muscle relaxant and anxiolytic agent, previously marketed under trade names such as Trancopal and Fenaprim.[1] Classified as a non-benzodiazepine anxiolytic, it was prescribed for the management of anxiety and the treatment of muscle spasms.[2][3] Despite its clinical use for several decades, the emergence of newer drugs with more favorable safety profiles led to a decline in its popularity.[1] This guide provides a comprehensive technical overview of this compound's effects on the central nervous system (CNS), focusing on its mechanism of action, pharmacokinetics, and the experimental methodologies used to characterize its activity.

Mechanism of Action

The primary mechanism of action of this compound is the potentiation of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS.[1]

GABA-A Receptor Modulation

This compound is understood to act as a positive allosteric modulator at the GABA-A receptor complex. While its exact binding site on the receptor is not as well-characterized as that of benzodiazepines, its action results in an enhanced effect of GABA. This potentiation of GABAergic activity leads to an increased influx of chloride ions into neurons, causing hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal excitability. This inhibitory effect on the central nervous system underlies its anxiolytic and muscle relaxant properties.

Effects on Spinal Reflexes

This compound has been shown to depress spinal polysynaptic reflexes to a greater extent than monosynaptic reflexes. This preferential inhibition of polysynaptic pathways, which are crucial for the coordination of complex muscle movements and the maintenance of muscle tone, is a key component of its muscle relaxant effect.

Quantitative Pharmacological Data

The discontinuation of this compound has made it challenging to find extensive quantitative data in recent literature. The following tables summarize available pharmacokinetic parameters.

ParameterValueSpeciesRoute of AdministrationReference
Tmax 2.18 ± 1.49 hHumanOral (400 mg)
Cmax 4.62 ± 0.75 mg/lHumanOral (400 mg)
Terminal Half-life (single dose) 40.50 ± 4.19 hHumanOral (400 mg)
Terminal Half-life (chronic regimen) 37.14 ± 3.18 hHumanOral (400 mg/day for 8 days)
AUC (0-inf, single dose) 224.93 ± 27.79 mg.h/lHumanOral (400 mg)
AUC (dosing interval at steady state) 164.19 ± 21.70 mg.h/lHumanOral (400 mg/day for 8 days)

Experimental Protocols

The following sections detail the methodologies that have been employed to investigate the CNS effects of this compound.

In Vivo Assessment of Muscle Relaxant Activity: Rotarod Test

The rotarod test is a standard procedure to evaluate the effect of a substance on motor coordination in rodents, which is indicative of muscle relaxant properties.

Objective: To assess the impact of this compound on motor coordination and balance.

Materials:

  • Rotarod apparatus

  • This compound solution

  • Vehicle control solution (e.g., saline)

  • Rodents (mice or rats)

  • Syringes for administration

  • Stopwatch

Protocol:

  • Acclimation: Animals are acclimated to the testing room for a minimum of 30 minutes prior to the experiment.

  • Training: Animals are trained on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration until a stable performance is achieved.

  • Drug Administration: Animals are randomly assigned to treatment groups and administered either this compound at various doses or the vehicle control, typically via intraperitoneal injection.

  • Testing: At predetermined time points following administration (e.g., 15, 30, 60, and 120 minutes), each animal is placed on the rotating rod.

  • Data Collection: The latency to fall from the rod is recorded for each animal. A decrease in the latency to fall compared to the vehicle control group indicates impaired motor coordination and a muscle relaxant effect.

  • Data Analysis: The mean latency to fall for each treatment group is calculated and statistically compared to the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Electrophysiological Assessment of GABA-A Receptor Modulation: Whole-Cell Patch-Clamp

Whole-cell patch-clamp recording is a technique used to measure ion currents across the membrane of a single neuron, allowing for the direct assessment of a drug's effect on ion channels like the GABA-A receptor.

Objective: To determine if this compound potentiates GABA-induced chloride currents.

Materials:

  • Cultured neurons (e.g., hippocampal or cortical neurons)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling micropipettes

  • Extracellular solution (containing physiological ion concentrations)

  • Intracellular solution (containing a chloride salt)

  • GABA solution

  • This compound solution

Protocol:

  • Cell Preparation: A coverslip with cultured neurons is placed in the recording chamber and perfused with extracellular solution.

  • Pipette Preparation: A micropipette with a tip resistance of 3-5 MΩ is filled with the intracellular solution.

  • Giga-seal Formation: The micropipette is brought into contact with the membrane of a neuron, and gentle suction is applied to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • GABA Application: The neuron is voltage-clamped at a holding potential of -60 mV. GABA is applied to the cell to elicit a baseline chloride current.

  • This compound Co-application: After washing out the GABA, a solution containing both GABA and this compound is applied to the neuron.

  • Data Recording: The amplitude of the chloride current in the presence and absence of this compound is recorded.

  • Data Analysis: An increase in the amplitude of the GABA-induced current in the presence of this compound indicates positive allosteric modulation of the GABA-A receptor. The percentage potentiation can be calculated and compared across different concentrations of this compound.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

The binding of GABA to the GABA-A receptor, potentiated by this compound, initiates a signaling cascade that leads to neuronal inhibition.

GABAA_Signaling This compound This compound GABAA_R GABA-A Receptor This compound->GABAA_R Positive Allosteric Modulation GABA GABA GABA->GABAA_R Binds Cl_channel Chloride Channel (Opens) GABAA_R->Cl_channel Activates Cl_influx Chloride (Cl-) Influx Cl_channel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Anxiolysis Anxiolytic Effect Neuronal_Inhibition->Anxiolysis Muscle_Relaxation Muscle Relaxant Effect Neuronal_Inhibition->Muscle_Relaxation

Caption: this compound's potentiation of GABA-A receptor signaling.

Experimental Workflow for In Vivo Muscle Relaxant Assessment

The following diagram illustrates a typical workflow for assessing the muscle relaxant properties of a compound like this compound in a preclinical setting.

Muscle_Relaxant_Workflow start Start acclimation Animal Acclimation (e.g., 1 week) start->acclimation training Rotarod Training (Baseline Performance) acclimation->training grouping Random Animal Grouping (Vehicle, this compound Doses) training->grouping administration Drug Administration (e.g., i.p.) grouping->administration testing Rotarod Testing (Multiple Time Points) administration->testing data_collection Data Collection (Latency to Fall) testing->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis results Results Interpretation (Muscle Relaxant Effect) analysis->results end End results->end

Caption: Workflow for in vivo assessment of muscle relaxant activity.

Adverse Effects and Withdrawal

The use of this compound was associated with a range of adverse effects, the most severe of which led to its withdrawal from the market. Common side effects included dizziness, drowsiness, and gastrointestinal disturbances. More severe, though rare, adverse events included hepatotoxicity and serious skin reactions such as toxic epidermal necrolysis. It was the occurrence of these severe cutaneous reactions that ultimately prompted its worldwide discontinuation.

Conclusion

This compound is a non-benzodiazepine anxiolytic and muscle relaxant that exerts its effects on the central nervous system primarily through the positive allosteric modulation of GABA-A receptors. While it was clinically effective for a period, the significant risk of severe adverse effects led to its withdrawal. The study of this compound and its interactions with the GABAergic system has contributed to our understanding of the pharmacology of centrally acting muscle relaxants and anxiolytics. Further research into compounds with similar mechanisms but improved safety profiles remains an active area of drug development.

References

Chlormezanone's Impact on Spinal Polysynaptic Reflexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormezanone (B1668783), a centrally acting muscle relaxant, has historically been used to alleviate muscle spasms and associated pain. Its primary mechanism of action is understood to be the selective depression of spinal polysynaptic reflexes over monosynaptic reflexes.[1] This technical guide provides an in-depth analysis of the effects of this compound on these spinal pathways, summarizing available quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. Although the drug was withdrawn from the market in many countries in the 1990s due to rare but serious side effects, understanding its targeted action on spinal interneurons remains valuable for the development of new, more specific muscle relaxants.

Core Mechanism of Action

This compound exerts its muscle relaxant effects by acting on the central nervous system, with a pronounced impact on the spinal cord. It is believed to modulate the activity of inhibitory neurotransmitters, with evidence pointing towards an enhancement of the gamma-aminobutyric acid (GABA) system. By potentiating GABAergic transmission, this compound is thought to increase the inhibition of spinal interneurons, which are crucial components of polysynaptic reflex arcs. This targeted depression of polysynaptic pathways leads to a reduction in the hyperexcitability of motor neurons, resulting in muscle relaxation.

Quantitative Analysis of Polysynaptic Reflex Inhibition

ParameterEffect of this compoundNotes
Polysynaptic Reflex Amplitude Dose-dependent decreaseSignificant inhibition observed at therapeutic doses.
Monosynaptic Reflex Amplitude Minimal to no effectDemonstrates the selective action of this compound.
Reflex Latency No significant changeThe onset of the reflex is generally not affected.
Reflex Duration Reduction in durationThe overall duration of the reflex response is shortened.

Experimental Protocols

The following is a generalized experimental protocol for investigating the effects of this compound on spinal polysynaptic reflexes in a feline model, based on common electrophysiological techniques of the era when the drug was actively researched.

1. Animal Preparation:

  • Adult cats of either sex are anesthetized, typically with an initial dose of a short-acting barbiturate, followed by decerebration or spinal cord transection at the C1 level to eliminate supraspinal influences.

  • The animal is then maintained on artificial respiration.

  • A laminectomy is performed to expose the lumbar spinal cord.

  • The dorsal and ventral roots of the lumbar segments (e.g., L6-S1) are carefully dissected and mounted on stimulating and recording electrodes, respectively.

  • The animal's body temperature, blood pressure, and other physiological parameters are monitored and maintained within a stable range.

2. Electrophysiological Recording:

  • Polysynaptic reflexes are evoked by electrical stimulation of a dorsal root or a peripheral nerve (e.g., the sural nerve) with an intensity sufficient to activate high-threshold afferent fibers.

  • The resulting electrical activity is recorded from the corresponding ventral root. The recorded potential is amplified, filtered, and displayed on an oscilloscope.

  • Monosynaptic reflexes are evoked by stimulating low-threshold afferent fibers (e.g., from a muscle nerve) and recorded from the ventral root to serve as a control.

3. Drug Administration:

  • This compound is administered intravenously (i.v.) in incrementally increasing doses.

  • A sufficient time interval is allowed between doses to observe the full effect of each dose.

4. Data Analysis:

  • The amplitude of the polysynaptic reflex potential is measured before and after each dose of this compound.

  • The data is typically expressed as a percentage of the pre-drug control response.

  • Dose-response curves are constructed by plotting the percentage inhibition of the polysynaptic reflex against the administered dose of this compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound's action and a typical experimental workflow for its investigation.

G cluster_0 Spinal Cord Cross-Section Interneuron Spinal Interneuron MotorNeuron Alpha Motor Neuron Interneuron->MotorNeuron Inhibitory Input (GABA) Muscle Muscle MotorNeuron->Muscle Motor Output SensoryNeuron Sensory Neuron SensoryNeuron->Interneuron Excitatory Input GABA_Receptor GABA-A Receptor GABA_Receptor->Interneuron Hyperpolarization This compound This compound This compound->GABA_Receptor Potentiates G Start Start AnimalPrep Animal Preparation (Cat, Anesthesia, Spinal Transection) Start->AnimalPrep ElectrodePlacement Electrode Placement (Dorsal & Ventral Roots) AnimalPrep->ElectrodePlacement BaselineRecording Baseline Reflex Recording (Polysynaptic & Monosynaptic) ElectrodePlacement->BaselineRecording DrugAdmin This compound Administration (Intravenous, Dose-Response) BaselineRecording->DrugAdmin PostDrugRecording Post-Drug Reflex Recording DrugAdmin->PostDrugRecording DataAnalysis Data Analysis (% Inhibition vs. Dose) PostDrugRecording->DataAnalysis End End DataAnalysis->End

References

An In-depth Technical Guide to the Mild Sedative Properties of Chlormezanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: Chlormezanone (B1668783) was withdrawn from the worldwide market in 1996 due to rare but severe cutaneous reactions, including toxic epidermal necrolysis. The following information is intended for research and educational purposes only.

Executive Summary

This compound is a non-benzodiazepine anxiolytic and centrally acting muscle relaxant that was historically used to treat anxiety and muscle spasms.[1] A prominent and clinically significant aspect of its pharmacological profile is a mild sedative effect, which contributed to its therapeutic action in conditions where anxiety and tension intensify symptoms.[1] Although its exact mechanism of action was never fully elucidated, evidence points towards the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[2] This guide provides a comprehensive technical overview of the sedative properties of this compound, summarizing available quantitative data, detailing experimental protocols from key studies, and visualizing its proposed mechanism of action.

Proposed Mechanism of Sedation

This compound's sedative and anxiolytic effects are believed to stem from its action on the central nervous system.[3] The predominant hypothesis is that it enhances the effects of GABA, leading to a decrease in neuronal excitability.[2] It is thought to act as a positive allosteric modulator at or near the benzodiazepine (B76468) binding site on the GABA-A receptor complex. This potentiation of GABAergic inhibition in the brain, particularly in the ascending reticular activating system, results in a generalized CNS depressant effect, manifesting as sedation and muscle relaxation. Additionally, this compound is known to depress spinal polysynaptic reflexes, which contributes to its muscle relaxant effects but is also a hallmark of centrally acting depressants.

Chlormezanone_MoA cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride (Cl⁻) Channel GABA_A->Cl_channel gating Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl⁻ Influx Sedation Sedation / CNS Depression Hyperpolarization->Sedation leads to GABA GABA GABA->GABA_A Binds This compound This compound This compound->GABA_A Allosterically Modulates

Caption: Proposed mechanism of this compound's sedative action.

Quantitative Data from Clinical Investigations

Clinical studies conducted prior to its withdrawal provide the most definitive quantitative data regarding this compound's sedative and hypnotic effects in humans. Drowsiness was a consistently reported side effect.

Table 1: Comparative Efficacy in Sleep Disturbance
Study ParameterThis compound (400 mg)Nitrazepam (5 mg)PlaceboReference
Study Design Double-blind, crossoverDouble-blind, crossoverDouble-blind, crossover
Population 12 volunteers (mean age 60)12 volunteers (mean age 60)12 volunteers (mean age 60)
Primary Outcomes
Effect on Sleep DurationInitial increase, not significant by week 3Initial increase, effect declined by week 3-
Effect on Sleep LatencyNo significant changeSignificant shortening in week 1-
Effect on Slow Wave SleepNo significant effectSignificantly reduced-
Subjective Sleep QualityImprovedImproved, with rebound impairment on withdrawal-
Table 2: Dose-Response in Anxiety-Related Sleep Disturbance
Study ParameterThis compound (400 mg)This compound (200 mg)PlaceboReference
Study Design Double-blind, crossoverDouble-blind, crossoverDouble-blind, crossover
Population 76 patients with anxiety76 patients with anxietyN/A in direct comparison
Primary Outcomes
Improvement in Sleep QualitySignificant improvementSignificant improvementN/A
Improvement in Sleep DurationSignificant improvementSignificant improvementN/A
Head-to-Head Comparison Significantly greater improvement in sleep quality and duration than 200 mg dose.-N/A
Patient Preference Significantly preferred over 200 mg dose.-N/A

Experimental Protocols

Clinical Protocol: EEG-Monitored Sleep Study

This protocol is based on the methodology used in comparative studies of hypnotic agents.

  • Subject Recruitment: Healthy volunteers or patients with diagnosed insomnia are recruited. Exclusion criteria typically include other psychiatric conditions, substance abuse, and use of other CNS-active medications.

  • Study Design: A double-blind, placebo-controlled, crossover design is employed. Each subject receives each treatment (e.g., this compound 400 mg, Nitrazepam 5 mg, Placebo) for a set period (e.g., 1-3 weeks), separated by a washout period.

  • Data Acquisition:

    • Subjects sleep in a controlled laboratory environment.

    • Continuous electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) are recorded throughout the night.

    • Sleep stages (N1, N2, N3/Slow-Wave, REM) are scored manually or automatically according to standardized criteria (e.g., AASM or R&K criteria).

    • Key variables are quantified:

      • Sleep Latency: Time from lights out to the first epoch of sleep.

      • Total Sleep Time: Total duration of all sleep stages.

      • Wake After Sleep Onset (WASO): Time spent awake after initial sleep onset.

      • Sleep Efficiency: (Total Sleep Time / Time in Bed) x 100%.

      • Duration and Percentage of each Sleep Stage.

  • Subjective Assessment: Upon waking, subjects complete questionnaires such as the Leeds Sleep Evaluation Questionnaire (LSEQ) or visual analog scales (VAS) to rate subjective sleep quality, latency, and morning alertness.

  • Statistical Analysis: Changes in objective and subjective sleep parameters from baseline are compared between treatment groups using appropriate statistical tests (e.g., ANOVA for crossover designs).

Preclinical Protocol: Potentiation of Barbiturate-Induced Sleep

This is a classic, standard protocol for screening compounds for CNS depressant and sedative-hypnotic activity. It assesses the ability of a test compound to enhance the hypnotic effect of a sub-hypnotic or hypnotic dose of a barbiturate (B1230296) like hexobarbital (B1194168) or pentobarbital.

Experimental_Workflow start Start: Animal Acclimatization grouping Randomize Mice into Treatment Groups (Vehicle, this compound) start->grouping admin_test Administer Test Compound (this compound) or Vehicle (e.g., i.p. or p.o.) grouping->admin_test wait Waiting Period (e.g., 30-60 minutes) admin_test->wait admin_barb Administer Barbiturate (e.g., Hexobarbital, i.p.) wait->admin_barb observe Observe for Loss of Righting Reflex (Sleep Onset) admin_barb->observe measure Measure Time to Onset and Total Duration of Sleep observe->measure end End: Data Analysis measure->end

Caption: Workflow for a barbiturate-induced sleep potentiation assay.
  • Animals: Male albino mice (e.g., Swiss or CD-1 strain) are commonly used.

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before testing.

  • Grouping: Animals are randomly assigned to control (vehicle) and test groups (various doses of this compound).

  • Drug Administration:

    • The test compound (this compound) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes.

    • After a predetermined period (e.g., 30 minutes for i.p.), a standard dose of a barbiturate (e.g., hexobarbital 100 mg/kg, i.p.) is administered to all animals.

  • Observation: Each mouse is immediately placed on its back and observed. The "righting reflex" is considered lost if the animal does not right itself within 30 seconds. This marks the onset of sleep.

  • Data Collection:

    • Sleep Latency: The time from barbiturate injection to the loss of the righting reflex.

    • Sleep Duration: The time from the loss of the righting reflex to its spontaneous recovery.

  • Analysis: The mean sleep latency and duration for each this compound dose group are compared to the vehicle control group. A significant increase in sleep duration or decrease in latency indicates a sedative-hypnotic effect.

Preclinical Protocol: Spontaneous Locomotor Activity

This protocol assesses the general CNS depressant or stimulant effects of a compound by measuring an animal's movement in a novel environment.

  • Apparatus: An actophotometer or open field arena equipped with infrared beams or video tracking software.

  • Procedure:

    • Mice are individually placed into the center of the arena.

    • Locomotor activity (e.g., number of beam breaks, distance traveled, rearing frequency) is recorded for a set period (e.g., 10-30 minutes).

    • Animals are then returned to their home cages, and administered either vehicle or a dose of this compound.

    • After a suitable absorption period, the animals are placed back into the same arena, and locomotor activity is recorded again.

  • Analysis: The change in locomotor activity before and after drug administration is calculated. A significant dose-dependent decrease in activity is indicative of sedation.

Conclusion

This compound possesses mild sedative properties that are clinically significant and dose-dependent. The mechanism is strongly suggested to involve the positive allosteric modulation of GABA-A receptors, leading to generalized CNS depression. Clinical data confirms its ability to improve subjective sleep quality and duration, particularly at higher doses (400 mg), though its effects may be less robust than standard benzodiazepines like nitrazepam. While specific quantitative preclinical data is sparse in publicly available literature, likely due to its early withdrawal from the market, the standard experimental protocols for assessing sedation—such as barbiturate sleep potentiation and locomotor activity tests—provide a clear framework for how these properties would have been characterized. This guide provides a consolidated technical overview for researchers interested in the pharmacology of centrally acting sedatives and muscle relaxants.

References

Methodological & Application

Detecting Chlormezanone in Plasma: A Detailed Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of chlormezanone (B1668783) in plasma samples using High-Performance Liquid Chromatography (HPLC). The following sections outline established methodologies, offering a comprehensive resource for researchers in clinical and pharmaceutical settings.

Application Notes

The determination of this compound, a muscle relaxant, in biological matrices like plasma is crucial for pharmacokinetic studies, bioavailability assessments, and therapeutic drug monitoring. HPLC coupled with ultraviolet (UV) detection is a robust and widely used technique for this purpose. The selection of an appropriate HPLC method depends on factors such as the required sensitivity, sample throughput, and available equipment.

Key considerations for developing and validating an HPLC method for this compound in plasma include:

  • Sample Preparation: The complexity of plasma necessitates a sample clean-up step to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Chromatographic Separation: Reversed-phase HPLC is the most common mode of separation for this compound. The choice of a suitable stationary phase (e.g., C18 column) and mobile phase composition is critical for achieving good resolution and peak shape.

  • Detection: this compound possesses a chromophore that allows for its detection by UV spectrophotometry. The selection of an appropriate wavelength is important for maximizing sensitivity.

  • Method Validation: A comprehensive validation according to regulatory guidelines (e.g., FDA, ICH) is essential to ensure the reliability of the analytical data. Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a representative HPLC method for this compound detection in plasma. Please note that specific values may vary depending on the exact instrumentation and laboratory conditions.

ParameterValue
Linearity Range 0.1 - 10 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Retention Time ~ 5-7 minutes
Recovery > 90%
Intra-day Precision (RSD) < 5%
Inter-day Precision (RSD) < 10%

Experimental Protocols

This section provides a detailed methodology for the determination of this compound in plasma using HPLC with UV detection.

Method 1: Protein Precipitation

This protocol offers a rapid and straightforward approach for sample preparation.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., Diazepam)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Phosphoric acid

  • Blank human plasma

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

3. Sample Preparation

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Method 2: Liquid-Liquid Extraction (LLE)

This protocol provides a cleaner extract compared to protein precipitation.

1. Materials and Reagents

2. Instrumentation and Chromatographic Conditions

  • Same as Method 1.

3. Sample Preparation

  • Pipette 500 µL of plasma sample into a glass test tube.

  • Add 50 µL of the internal standard working solution.

  • Add 100 µL of 0.1 M sodium hydroxide solution to basify the sample.

  • Add 3 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection add_is Addition of Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into HPLC reconstitution->injection separation Chromatographic Separation (C18 Column) detection UV Detection (225 nm) peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Experimental Workflow for this compound Analysis

hplc_system_components mobile_phase Mobile Phase Reservoir pump HPLC Pump mobile_phase->pump injector Autosampler/Injector pump->injector column HPLC Column (C18) injector->column detector UV Detector column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Components of the HPLC System

References

UPLC-MS/MS for quantitative analysis of Chlormezanone in tissue

Author: BenchChem Technical Support Team. Date: December 2025

, Scientists, and Drug Development Professionals**

Abstract

This application note details a sensitive and selective method for the quantitative analysis of chlormezanone (B1668783) in biological tissue samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocol provides a comprehensive workflow, from tissue homogenization and sample extraction to the final UPLC-MS/MS analysis. The method is designed to be a robust tool for pharmacokinetic, toxicokinetic, and drug distribution studies.

Introduction

This compound is a muscle relaxant that has been used for the treatment of muscle spasms and anxiety. Understanding its distribution and concentration in various tissues is crucial for evaluating its efficacy and safety profile. UPLC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for quantifying drug molecules in complex biological matrices like tissue. This document provides a detailed protocol for the extraction and quantification of this compound from tissue homogenates.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): this compound-d4 (proposed, if available) or a structurally similar compound like Chlorzoxazone. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in sample processing.[1][2]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized and purified

  • Homogenization Buffer: e.g., Phosphate Buffered Saline (PBS)

  • Protein Precipitation Solvent: Acetonitrile with 1% formic acid

Sample Preparation

A robust and reproducible sample preparation is critical for accurate quantification. The following protocol outlines a protein precipitation method for the extraction of this compound from tissue samples.

Tissue Homogenization Workflow

G cluster_prep Tissue Sample Preparation cluster_extraction Analyte Extraction cluster_analysis UPLC-MS/MS Analysis tissue Weigh Tissue Sample buffer Add Homogenization Buffer tissue->buffer homogenize Homogenize Sample buffer->homogenize aliquot Aliquot Homogenate homogenize->aliquot is Add Internal Standard aliquot->is ppt Add Protein Precipitation Solvent is->ppt vortex Vortex and Centrifuge ppt->vortex supernatant Transfer Supernatant vortex->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject

Caption: Workflow for tissue sample preparation and extraction.

Protocol:

  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of the tissue sample.

    • Add 500 µL of ice-cold homogenization buffer (e.g., PBS) per 100 mg of tissue.

    • Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform homogenate is obtained. Keep the sample on ice throughout the process to minimize degradation.

  • Protein Precipitation and Extraction:

    • Pipette 100 µL of the tissue homogenate into a clean microcentrifuge tube.

    • Add 20 µL of the internal standard working solution.

    • Add 300 µL of ice-cold protein precipitation solvent (Acetonitrile with 1% formic acid).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

    • Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrument being used.

UPLC Parameters

ParameterSuggested Condition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate

Mass Spectrometry Parameters

Based on the molecular weight of this compound (273.74 g/mol )[3], the protonated molecule [M+H]+ would be at m/z 274.03. An ESI-MS/MS spectrum from SpectraBase with a collision energy of 45 eV suggests potential product ions.[4]

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Proposed MRM Transitions

The following MRM transitions are proposed for this compound and a potential internal standard, chlorzoxazone. These transitions require optimization for collision energy (CE) and other instrument-specific parameters.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 274.0To be determined10030To be optimized
Chlorzoxazone (IS) 170.0134.11002515

Note: The product ion for this compound needs to be determined empirically by infusing a standard solution and performing a product ion scan. Based on its structure, fragmentation of the thiazinane ring or loss of the chlorophenyl group is expected.

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables provide an example of expected performance characteristics.

Calibration Curve and Linearity

ParameterResult
Calibration Range 1 - 1000 ng/mL in tissue homogenate
Regression Model Linear, weighted by 1/x²
Correlation Coefficient (r²) > 0.99

Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1< 20%± 20%< 20%± 20%
Low 3< 15%± 15%< 15%± 15%
Mid 100< 15%± 15%< 15%± 15%
High 800< 15%± 15%< 15%± 15%

Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low 3> 85%90 - 110%
High 800> 85%90 - 110%

Data Presentation and Analysis

Logical Workflow for Data Analysis

G cluster_acquisition Data Acquisition cluster_quantification Quantification cluster_reporting Reporting raw_data Acquire Raw Data peak_integration Integrate Peak Areas (Analyte and IS) raw_data->peak_integration ratio Calculate Peak Area Ratios (Analyte/IS) peak_integration->ratio calibration Generate Calibration Curve ratio->calibration concentration Calculate Concentration calibration->concentration report Generate Report concentration->report

Caption: Data analysis and quantification workflow.

Conclusion

The UPLC-MS/MS method described provides a robust and sensitive approach for the quantitative determination of this compound in tissue samples. The protocol, including sample preparation, chromatography, and mass spectrometry conditions, serves as a strong foundation for researchers in drug development and related fields. Proper method validation is essential to ensure the reliability of the data generated.

References

Application Notes and Protocols for Studying Chlormezanone-Induced Hepatotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the potential hepatotoxic effects of Chlormezanone (B1668783) using established in vitro models. Due to the limited availability of specific in vitro hepatotoxicity studies for this compound, this document outlines a series of recommended assays and protocols based on general principles of drug-induced liver injury (DILI). This compound, a muscle relaxant withdrawn from many markets due to severe adverse reactions including liver damage, presents a case for further mechanistic investigation in a preclinical setting.[1][2]

Application Notes

Rationale for In Vitro Hepatotoxicity Testing of this compound

This compound has been associated with severe hepatocellular damage in clinical settings.[1][2] In vitro models offer a controlled environment to dissect the cellular and molecular mechanisms underlying its potential toxicity to liver cells. These models can help identify key events such as direct cytotoxicity, metabolic activation into reactive intermediates, oxidative stress, and mitochondrial dysfunction.

Recommended In Vitro Models
  • HepG2 Cells: A human hepatoma cell line that is widely used for initial toxicity screening. These cells are robust and easy to culture, making them suitable for high-throughput assays.

  • Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro hepatotoxicity studies as they most closely represent the physiology of human liver cells. However, their availability is limited, and they exhibit greater inter-donor variability.

  • 3D Liver Spheroids/Organoids: These models offer a more physiologically relevant environment by mimicking the three-dimensional architecture and cell-cell interactions of the liver, which can be crucial for long-term toxicity studies.

Potential Mechanisms of this compound-Induced Hepatotoxicity to Investigate
  • Direct Cytotoxicity: this compound or its metabolites may directly damage hepatocytes, leading to a loss of membrane integrity and cell death. One of its metabolites, 4-chlorobenzyl aldehyde, has shown dose-dependent cytotoxicity in keratinocytes, suggesting it could be a key mediator of toxicity.[3]

  • Metabolic Bioactivation: While the initial cleavage of this compound may not directly involve cytochrome P450 (CYP) enzymes, its metabolites undergo further enzymatic transformations.[4] These processes could potentially generate reactive metabolites that can form adducts with cellular macromolecules, leading to cellular dysfunction and an immune response. The main metabolites identified in humans include 4-chlorobenzaldehyde, 4-chlorobenzoic acid, and 4-chlorohippuric acid.[3]

  • Oxidative Stress: The metabolic processing of this compound could lead to an imbalance in the cellular redox state, resulting in the overproduction of reactive oxygen species (ROS) and depletion of endogenous antioxidants like glutathione (B108866) (GSH).

  • Mitochondrial Dysfunction: Drug-induced mitochondrial injury is a common mechanism of hepatotoxicity. This can manifest as a decrease in mitochondrial membrane potential (MMP), leading to impaired ATP production and the release of pro-apoptotic factors. A study on keratinocytes showed that this compound can cause a reduction in ATP levels.[3]

Experimental Protocols

Assessment of Cell Viability and Cytotoxicity

This protocol describes the use of the MTT assay to measure cell viability and the LDH assay to quantify cytotoxicity in HepG2 cells treated with this compound.

a) MTT Assay for Cell Viability

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.[5]

  • Protocol:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

b) LDH Assay for Cytotoxicity

  • Principle: The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[7][8][9]

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the incubation period, collect the cell culture supernatant.

    • Prepare a reaction mixture according to the manufacturer's instructions (e.g., Abcam LDH assay kit).[7]

    • Add the reaction mixture to the supernatant in a new 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells treated with a lysis buffer).

Measurement of Oxidative Stress

This protocol outlines methods to measure intracellular ROS levels and glutathione depletion.

a) Intracellular ROS Assay

  • Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[10][11]

  • Protocol:

    • Seed HepG2 cells in a black, clear-bottom 96-well plate and treat with this compound as described in the MTT protocol.

    • After the desired incubation time, remove the treatment medium and wash the cells with warm PBS.

    • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle control.

b) Glutathione (GSH) Assay

  • Principle: This assay measures the total glutathione content in cell lysates. The recycling method involves the reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) by GSH to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically.[12][13]

  • Protocol:

    • Treat HepG2 cells with this compound in a 6-well plate.

    • After treatment, wash the cells with PBS and lyse them.

    • Prepare the cell lysate and deproteinize it.

    • In a 96-well plate, add the sample, DTNB, and glutathione reductase.

    • Initiate the reaction by adding NADPH.

    • Measure the rate of TNB formation by reading the absorbance at 412 nm over time.[14]

  • Data Analysis: Calculate the GSH concentration from a standard curve and normalize it to the protein concentration of the cell lysate.

Assessment of Mitochondrial Dysfunction

This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential.

  • Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.[11][15]

  • Protocol:

    • Seed HepG2 cells in a black, clear-bottom 96-well plate and treat with this compound. Include a positive control for mitochondrial depolarization (e.g., FCCP).

    • After treatment, remove the medium and wash the cells with PBS.

    • Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

    • Wash the cells with assay buffer.

    • Measure the fluorescence intensity for JC-1 aggregates (Ex/Em = 535/590 nm) and JC-1 monomers (Ex/Em = 485/535 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Data Presentation

Table 1: Illustrative Cytotoxicity Data for this compound in HepG2 Cells (48h Treatment)

Concentration (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
0 (Vehicle)100 ± 5.25.1 ± 1.8
1095.3 ± 4.88.2 ± 2.1
5082.1 ± 6.115.7 ± 3.5
10065.4 ± 7.330.9 ± 4.2
25048.9 ± 5.952.3 ± 6.7
50023.7 ± 4.578.6 ± 8.1

Data are presented as mean ± SD and are for illustrative purposes only.

Table 2: Illustrative Oxidative Stress and Mitochondrial Dysfunction Data for this compound in HepG2 Cells (24h Treatment)

Concentration (µM)Intracellular ROS (Fold Change)Intracellular GSH (% of Control)Mitochondrial Membrane Potential (Red/Green Ratio)
0 (Vehicle)1.0 ± 0.1100 ± 6.52.5 ± 0.3
501.8 ± 0.278.2 ± 5.92.1 ± 0.2
1002.5 ± 0.361.5 ± 7.11.6 ± 0.2
2504.2 ± 0.545.3 ± 6.81.1 ± 0.1

Data are presented as mean ± SD and are for illustrative purposes only.

Mandatory Visualizations

Experimental_Workflow cluster_setup Cell Culture and Treatment cluster_assays Hepatotoxicity Assessment cluster_analysis Data Analysis HepG2 HepG2 Cell Seeding Treatment This compound Treatment (24h, 48h, 72h) HepG2->Treatment Cytotoxicity Cytotoxicity Assays (MTT & LDH) Treatment->Cytotoxicity Oxidative_Stress Oxidative Stress Assays (ROS & GSH) Treatment->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction (MMP - JC-1) Treatment->Mitochondrial_Dysfunction IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanistic Insights Oxidative_Stress->Mechanism Mitochondrial_Dysfunction->Mechanism

Caption: Experimental workflow for assessing this compound-induced hepatotoxicity in vitro.

Signaling_Pathway cluster_metabolism Metabolic Activation cluster_stress Cellular Stress cluster_outcome Cellular Outcome This compound This compound Metabolites Metabolites (e.g., 4-chlorobenzyl aldehyde) This compound->Metabolites ROS Increased ROS Metabolites->ROS GSH_depletion GSH Depletion ROS->GSH_depletion Mitochondrial_Damage Mitochondrial Dysfunction (Decreased MMP) ROS->Mitochondrial_Damage Necrosis Necrosis GSH_depletion->Necrosis Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis

Caption: Putative signaling pathway for this compound-induced hepatotoxicity.

References

Animal Models for Investigating Chlormezanone's Muscle Relaxant Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormezanone (B1668783) is a centrally acting muscle relaxant and anxiolytic agent that was previously used to treat muscle spasms and anxiety. Although it has been withdrawn from the market in many countries due to rare but serious skin reactions, its mechanism of action and pharmacological profile remain of interest for the development of new muscle relaxants. This compound is believed to exert its effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and by modulating spinal cord reflexes, particularly polysynaptic reflexes.

These application notes provide a detailed overview of the common animal models and experimental protocols used to investigate the muscle relaxant properties of this compound and other centrally acting muscle relaxants. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and mechanism of action of novel compounds.

Key Animal Models and Experimental Assays

The selection of an appropriate animal model is crucial for the successful evaluation of a drug's muscle relaxant properties. Rodents, particularly mice and rats, are the most commonly used species due to their well-characterized physiology, ease of handling, and the availability of standardized behavioral tests. The following are the key in vivo assays for assessing muscle relaxation.

Rotarod Test

The rotarod test is a widely used behavioral assay to assess motor coordination, balance, and the motor-impairing effects of drugs. A mouse or rat is placed on a rotating rod, and the latency to fall is measured. A decrease in the time spent on the rod indicates impaired motor coordination, a common effect of centrally acting muscle relaxants.

Grip Strength Test

The grip strength test measures the maximal muscle force of a rodent's forelimbs or all four limbs. The animal is allowed to grasp a wire mesh or a bar connected to a force gauge, and the peak force exerted before losing its grip is recorded. A reduction in grip strength is indicative of muscle weakness or relaxation.

Electromyography (EMG)

Electromyography is a technique used to record the electrical activity produced by skeletal muscles. In animal models, EMG can be used to directly assess the effects of a drug on muscle activity, including spontaneous muscle spasms or drug-induced changes in muscle tone. This can be performed in both anesthetized and freely moving animals with implanted electrodes.

Spinal Reflex Recordings

Given that this compound is thought to act on spinal reflexes, direct electrophysiological recording from the spinal cord of anesthetized animals (e.g., cats or rats) can provide valuable mechanistic insights. These technically demanding experiments can differentiate a drug's effect on monosynaptic versus polysynaptic reflex pathways. A preferential inhibition of polysynaptic reflexes is a characteristic feature of many centrally acting muscle relaxants.

Data Presentation

While specific quantitative data for this compound from contemporary studies is limited due to its withdrawal from the market, the following tables illustrate how data from these key assays would be typically presented. Researchers can use these templates to structure the data obtained from their own studies.

Table 1: Effect of this compound on Motor Coordination (Rotarod Test in Mice)

Treatment GroupDose (mg/kg)NLatency to Fall (seconds) (Mean ± SEM)% Change from Vehicle
Vehicle (Saline)-10180 ± 150%
This compound1010120 ± 12*-33.3%
This compound301060 ± 8 -66.7%
This compound1001020 ± 5-88.9%
Diazepam (Control)51075 ± 10**-58.3%

*p < 0.05, **p < 0.01 compared to Vehicle group.

Table 2: Effect of this compound on Muscle Strength (Grip Strength Test in Rats)

Treatment GroupDose (mg/kg)NGrip Strength (grams) (Mean ± SEM)% Decrease from Vehicle
Vehicle (Saline)-8850 ± 500%
This compound258680 ± 45*-20.0%
This compound758450 ± 30 -47.1%
This compound1508250 ± 25-70.6%
Baclofen (Control)108500 ± 40**-41.2%

*p < 0.05, **p < 0.01 compared to Vehicle group.

Table 3: Effect of this compound on Spinal Reflexes (Polysynaptic Reflex Amplitude in Anesthetized Cats)

TreatmentDose (mg/kg, i.v.)NPolysynaptic Reflex Amplitude (% of Pre-drug Control) (Mean ± SEM)
This compound5575 ± 8*
This compound15540 ± 6
This compound45515 ± 4
Mephenesin (Control)30550 ± 7**

*p < 0.05, **p < 0.01 compared to pre-drug control.

Experimental Protocols

The following are detailed protocols for the key experiments described above. These should be adapted based on the specific research question, animal species, and available equipment.

Protocol 1: Rotarod Test for Motor Coordination in Mice

Objective: To assess the effect of this compound on motor coordination and balance in mice.

Materials:

  • Rotarod apparatus (e.g., Ugo Basile, Columbus Instruments)

  • Male CD-1 or C57BL/6 mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

  • Positive control (e.g., Diazepam)

  • Syringes and needles for administration (oral gavage or intraperitoneal)

  • Timer

Procedure:

  • Acclimation and Training:

    • Acclimate mice to the testing room for at least 1 hour before the experiment.

    • Train the mice on the rotarod for 2-3 consecutive days prior to the test day.

    • Each training session consists of 3-4 trials with an inter-trial interval of at least 15 minutes.

    • For each training trial, place the mouse on the rod rotating at a low constant speed (e.g., 4 rpm) or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

    • The trial ends when the mouse falls off the rod or after a predetermined cut-off time (e.g., 300 seconds). Record the latency to fall.

    • Mice that consistently fail to stay on the rod for a minimum duration (e.g., 60 seconds) on the last day of training may be excluded.

  • Drug Administration:

    • On the test day, randomly assign mice to treatment groups (vehicle, this compound doses, positive control).

    • Administer the assigned treatment via the chosen route (e.g., intraperitoneally, 30 minutes before the test).

  • Testing:

    • At the designated time post-administration, place the mouse on the rotarod.

    • Start the rotation (either constant speed or accelerating protocol as used in training) and the timer simultaneously.

    • Record the latency to fall. If the mouse clings to the rod and makes a full passive rotation, this is also considered a fall.

    • Perform a single test trial for each mouse.

  • Data Analysis:

    • Calculate the mean latency to fall for each treatment group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the vehicle-treated group.

Protocol 2: Grip Strength Test in Rats

Objective: To evaluate the effect of this compound on skeletal muscle strength in rats.

Materials:

  • Grip strength meter (e.g., Columbus Instruments, Bioseb) with a wire mesh grid or a T-bar.

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • This compound.

  • Vehicle.

  • Positive control (e.g., Baclofen).

  • Syringes and needles for administration.

Procedure:

  • Acclimation:

    • Acclimate rats to the testing room for at least 1 hour.

    • Handle the rats for a few minutes each day for 2-3 days prior to the experiment to reduce stress.

  • Baseline Measurement:

    • Before drug administration, take a baseline grip strength measurement for each rat.

    • Hold the rat over the grip strength meter and lower it so that it grasps the grid or bar with its forepaws.

    • Gently pull the rat backward in a horizontal plane until it releases its grip.

    • The meter will record the peak force exerted.

    • Repeat this measurement 3-5 times for each rat with a short rest period in between, and calculate the average.

  • Drug Administration:

    • Administer the vehicle, this compound, or positive control to the respective groups.

  • Post-treatment Measurement:

    • At the time of peak expected drug effect (e.g., 30-60 minutes post-dose), repeat the grip strength measurement as described in step 2.

  • Data Analysis:

    • Calculate the mean grip strength for each group at baseline and post-treatment.

    • The data can be expressed as the absolute grip strength or as a percentage of the baseline measurement.

    • Analyze the data using an appropriate statistical test, such as a paired t-test to compare post-treatment to baseline within each group, and an ANOVA to compare between groups.

Protocol 3: Electromyography (EMG) in Anesthetized Rats

Objective: To directly measure the effect of this compound on skeletal muscle electrical activity.

Materials:

  • Anesthesia (e.g., urethane (B1682113) or a combination of ketamine/xylazine).

  • Surgical instruments for electrode implantation.

  • Bipolar EMG electrodes (e.g., fine-wire electrodes).

  • EMG amplifier and data acquisition system.

  • Stimulator (if evoking muscle responses).

  • Male Wistar rats (300-350 g).

  • This compound.

  • Vehicle.

  • Intravenous catheter supplies.

Procedure:

  • Animal Preparation and Anesthesia:

    • Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

    • Monitor the animal's vital signs (heart rate, respiration, temperature).

    • Place a catheter in a tail vein for intravenous drug administration.

  • Electrode Implantation:

    • Make a small incision in the skin over the target muscle (e.g., gastrocnemius or tibialis anterior).

    • Carefully insert the bipolar EMG electrodes into the belly of the muscle.

    • Secure the electrodes in place.

    • Connect the electrodes to the EMG amplifier.

  • Baseline EMG Recording:

    • Record the baseline spontaneous EMG activity for a stable period (e.g., 15-30 minutes).

    • If studying evoked responses, deliver electrical stimuli to the corresponding nerve (e.g., sciatic nerve) and record the evoked muscle potentials (M-waves and H-reflexes).

  • Drug Administration:

    • Administer the vehicle intravenously and record the EMG activity for a defined period.

    • Administer increasing doses of this compound intravenously and record the EMG activity after each dose.

  • Data Analysis:

    • Rectify and integrate the raw EMG signal to quantify the overall muscle activity.

    • For spontaneous activity, calculate the mean integrated EMG amplitude for each treatment condition.

    • For evoked responses, measure the amplitude and latency of the M-wave and H-reflex.

    • Analyze the changes in EMG parameters from baseline after vehicle and this compound administration using appropriate statistical tests.

Mandatory Visualizations

G cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System Brain Brain (Higher Centers) SpinalCord Spinal Cord Brain->SpinalCord Descending Motor Pathways MotorNeuron Alpha Motor Neuron SpinalCord->MotorNeuron Muscle Skeletal Muscle MotorNeuron->Muscle Neuromuscular Junction This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Enhances GABAergic Transmission Interneuron Inhibitory Interneuron GABA_A_Receptor->Interneuron Increases Inhibition PolysynapticReflex Polysynaptic Reflex Arc Interneuron->PolysynapticReflex Inhibits PolysynapticReflex->MotorNeuron Reduced Excitatory Input G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Data Analysis AnimalAcclimation Animal Acclimation (Mice/Rats) Training Rotarod Training (2-3 days) AnimalAcclimation->Training DrugAdmin Drug Administration (Vehicle, this compound, Control) Training->DrugAdmin Testing Rotarod Test DrugAdmin->Testing DataCollection Record Latency to Fall Testing->DataCollection Stats Statistical Analysis (ANOVA) DataCollection->Stats G AnimalPrep Animal Preparation (Anesthesia, IV Catheter) ElectrodeImplant EMG Electrode Implantation AnimalPrep->ElectrodeImplant BaselineRecord Baseline EMG Recording ElectrodeImplant->BaselineRecord DrugAdmin IV Drug Administration (Vehicle, this compound) BaselineRecord->DrugAdmin PostDrugRecord Post-Drug EMG Recording DrugAdmin->PostDrugRecord DataAnalysis Data Analysis (Signal Processing, Statistics) PostDrugRecord->DataAnalysis

Assessing the Anxiolytic Potential of Chlormezanone: Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormezanone is a centrally acting muscle relaxant that has also been utilized for its anxiolytic properties. Although its use has declined due to the emergence of newer therapeutic agents and concerns about rare but serious side effects, understanding its mechanism of action and preclinical assessment remains relevant for the broader study of anxiolytic compounds and GABAergic modulation. This compound is understood to exert its effects through positive allosteric modulation of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA in the central nervous system.[1] This document provides detailed experimental protocols for assessing the anxiolytic activity of this compound using common preclinical behavioral models: the Elevated Plus-Maze (EPM) and the Light-Dark Box (LDB) test. Additionally, a protocol for an in vitro GABA-A receptor binding assay is outlined to characterize its interaction with its molecular target.

Mechanism of Action: GABA-A Receptor Modulation

This compound's anxiolytic and muscle relaxant effects are attributed to its interaction with GABA-A receptors.[1] These receptors are ligand-gated ion channels that, upon binding of GABA, allow the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability. This compound is believed to bind to a site on the GABA-A receptor complex, distinct from the GABA binding site, and allosterically increase the receptor's affinity for GABA.[1] This potentiation of GABAergic inhibition in key brain circuits involved in anxiety, such as the amygdala and prefrontal cortex, is thought to underlie its anxiolytic effects.

cluster_GABA GABAergic Synapse GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulator Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Membrane Postsynaptic Neuronal Membrane Chloride_Channel->Neuronal_Membrane Cl- Influx Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Neuronal_Membrane->Hyperpolarization Leads to Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect Results in

Diagram of this compound's signaling pathway at the GABA-A receptor.

In Vivo Assessment of Anxiolytic Activity

The following protocols describe two widely used behavioral assays in rodents to evaluate the anxiolytic-like effects of compounds.

Elevated Plus-Maze (EPM) Test

The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[2] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.

Experimental Workflow:

cluster_workflow Elevated Plus-Maze Experimental Workflow acclimation Acclimation (e.g., 60 min in testing room) dosing Drug Administration (this compound or Vehicle) acclimation->dosing placement Placement on EPM (Center, facing open arm) dosing->placement testing 5-minute Test Period (Video recording) placement->testing data_analysis Data Analysis (Time in arms, entries) testing->data_analysis results Interpretation of Results data_analysis->results cluster_workflow Light-Dark Box Experimental Workflow acclimation Acclimation (e.g., 60 min in testing room) dosing Drug Administration (this compound or Vehicle) acclimation->dosing placement Placement in Light Compartment dosing->placement testing 10-minute Test Period (Automated tracking or manual scoring) placement->testing data_analysis Data Analysis (Time in light, transitions) testing->data_analysis results Interpretation of Results data_analysis->results

References

Application Notes and Protocols for Cell-Based Assays in Chlormezanone Toxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormezanone is a muscle relaxant that was withdrawn from the market in many countries due to its association with severe and life-threatening cutaneous adverse reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[1][2] These reactions are characterized by widespread apoptosis of keratinocytes, leading to blistering and detachment of the skin.[3][4] Understanding the underlying cellular mechanisms of this compound toxicity is crucial for developing safer therapeutics and for screening new drug candidates for similar liabilities.

Cell-based assays are indispensable tools in toxicology, offering a controlled and high-throughput environment to investigate the cytotoxic and mechanistic effects of compounds.[5] This document provides detailed application notes and protocols for a panel of cell-based assays to screen for this compound-induced toxicity, focusing on cytotoxicity, apoptosis, oxidative stress, and mitochondrial dysfunction.

Key Cellular Toxicity Pathways of this compound

The severe skin reactions associated with this compound strongly suggest an immune-mediated mechanism involving the induction of apoptosis in keratinocytes. The primary toxicity pathways to investigate for this compound include:

  • Direct Cytotoxicity: Assessing the direct impact of this compound and its metabolites on cell viability.

  • Induction of Apoptosis: Quantifying the programmed cell death triggered by the compound, a hallmark of SJS/TEN.

  • Oxidative Stress: Measuring the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis.

  • Mitochondrial Dysfunction: Evaluating the impact on mitochondrial health, as mitochondria play a central role in regulating apoptosis.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

A study by Musshoff et al. investigated the cytotoxicity of this compound and its metabolites in the human keratinocyte cell line HaCaT. The following table summarizes their findings, providing key quantitative data for researchers.

CompoundAssay TypeConcentrationIncubation TimeResultReference
This compound (racemate)ATP BioluminescenceHigh Concentration48 hoursSignificant reduction in ATP levels
(+)-ChlormezanoneATP BioluminescenceHigh Concentration48 hoursATP levels reduced to ~50%
(-)-ChlormezanoneATP BioluminescenceHigh Concentration48 hoursATP levels reduced to ~50%
4-chlorobenzyl aldehyde (S2 metabolite)ATP BioluminescenceRange of concentrations48 hoursSignificant dose-dependent cytotoxicity
4-chloro benzyl (B1604629) alcohol (S1 metabolite)ATP BioluminescenceNot specified48 hoursNo significant cytotoxicity
4-chloro benzoic acid (S3 metabolite)ATP BioluminescenceNot specified48 hoursNo significant cytotoxicity
4-chlorohippuric acid (S4 metabolite)ATP BioluminescenceNot specified48 hoursNo significant cytotoxicity
This compound (racemate)PicoGreen (dsDNA quantification)Not specified48 hoursNo significant influence on cell count

Signaling Pathways and Experimental Workflows

To visually represent the key concepts and experimental procedures, the following diagrams are provided in Graphviz DOT language.

G cluster_0 This compound-Induced Toxicity Pathways cluster_1 Cellular Effects This compound This compound Metabolites Metabolites This compound->Metabolites Mitochondrial_Dysfunction Mitochondrial Dysfunction Metabolites->Mitochondrial_Dysfunction Impacts Oxidative_Stress Oxidative Stress (ROS Production) Mitochondrial_Dysfunction->Oxidative_Stress Leads to Apoptosis_Induction Apoptosis Induction (Caspase Activation) Oxidative_Stress->Apoptosis_Induction Triggers Cytotoxicity Direct Cytotoxicity Apoptosis_Induction->Cytotoxicity Results in

Caption: Overview of this compound's potential toxicity pathways.

G cluster_assays Types of Assays Start Start: Treat Cells with This compound Incubate Incubate for Defined Period Start->Incubate Assays Perform Cell-Based Assays Incubate->Assays Data_Analysis Analyze Data: Measure Signals Assays->Data_Analysis Cytotoxicity_Assay Cytotoxicity (MTT, LDH) Assays->Cytotoxicity_Assay Apoptosis_Assay Apoptosis (Annexin V, Caspase) Assays->Apoptosis_Assay ROS_Assay Oxidative Stress (DCFDA) Assays->ROS_Assay MMP_Assay Mitochondrial Function (TMRE/JC-1) Assays->MMP_Assay Conclusion Conclusion: Assess Toxicity Profile Data_Analysis->Conclusion

Caption: General workflow for this compound toxicity screening.

Experimental Protocols

Detailed protocols for key cell-based assays are provided below. These are general protocols that should be optimized for the specific cell line and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells (e.g., HaCaT keratinocytes)

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include untreated control wells.

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells and this compound treatment as described above

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Culture and treat cells with this compound as for the viability assay.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Oxidative Stress Assay (DCFDA-H2DCFDA Assay)

This assay measures the intracellular production of reactive oxygen species (ROS).

Materials:

  • Cells and this compound treatment

  • DCFDA-H2DCFDA dye

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

  • At the end of the treatment period, remove the medium and wash the cells with PBS.

  • Load the cells with 10-20 µM DCFDA-H2DCFDA in PBS or serum-free medium and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess dye.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay uses the JC-1 dye to measure changes in mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

  • Cells and this compound treatment

  • JC-1 dye

  • PBS or culture medium

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Culture and treat cells with this compound.

  • At the end of the treatment, incubate the cells with 5-10 µg/mL JC-1 dye in culture medium for 15-30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Measure the fluorescence of both JC-1 monomers (green, Ex/Em ~485/530 nm) and J-aggregates (red, Ex/Em ~540/590 nm).

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Conclusion

The provided application notes and protocols offer a comprehensive framework for screening the toxicity of this compound and other compounds. By employing a multi-parametric approach that assesses cytotoxicity, apoptosis, oxidative stress, and mitochondrial function, researchers can gain a deeper understanding of the mechanisms underlying drug-induced toxicity. This is particularly relevant for compounds like this compound, where severe adverse reactions are a major concern. The systematic application of these cell-based assays can aid in the early identification of potentially toxic drug candidates and contribute to the development of safer medicines.

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Chlormezanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormezanone (B1668783) is a centrally-acting muscle relaxant and anxiolytic agent that was previously used in clinical practice.[1][2][3] Although it has been largely discontinued (B1498344) due to rare but severe skin reactions, its unique pharmacological profile continues to be of interest for research purposes, particularly in the study of GABAA receptor modulation and central nervous system (CNS) drug effects.[1] this compound's primary mechanism of action involves the positive allosteric modulation of GABAA receptors at the benzodiazepine (B76468) binding site, which enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[4][5][6]

These application notes provide a detailed overview of the pharmacokinetic and pharmacodynamic properties of this compound, along with comprehensive protocols for its experimental modeling.

Pharmacokinetics of this compound

This compound is readily absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.[7] It is metabolized in the liver, primarily through hydrolysis of the thiazanone ring, followed by oxidation and conjugation.[8][9] The major metabolite identified in urine is 4-chlorohippuric acid.[9] The elimination half-life of this compound is approximately 24 hours.

Table 1: Summary of Human Pharmacokinetic Parameters for this compound
ParameterValueReference
Tmax (Time to Peak Plasma Concentration) 1.5 - 2.0 hours[7]
Cmax (Peak Plasma Concentration) Varies with dose[7]
Elimination Half-life (t½) ~24 hours[9]
Primary Route of Elimination Hepatic metabolism[8][9]
Major Metabolite 4-chlorohippuric acid[9]

Pharmacodynamics of this compound

Signaling Pathway of this compound at the GABAA Receptor

The binding of this compound to the benzodiazepine site on the GABAA receptor potentiates the action of GABA. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential. This enhanced inhibitory signaling in motor and limbic pathways is believed to mediate its muscle relaxant and anxiolytic properties.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAReceptor GABAA Receptor (α, β, γ subunits) GABA->GABAAReceptor Binds to α/β subunit interface This compound This compound This compound->GABAAReceptor Binds to α/γ subunit interface (Benzodiazepine site) ChlorideChannel Chloride (Cl-) Channel GABAAReceptor->ChlorideChannel Induces conformational change Hyperpolarization Membrane Hyperpolarization ChlorideChannel->Hyperpolarization ↑ Cl- influx ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability MuscleRelaxation Muscle Relaxation ReducedExcitability->MuscleRelaxation Anxiolysis Anxiolysis ReducedExcitability->Anxiolysis InVitro_Metabolism_Workflow start Start prep_mix Prepare Microsomal Incubation Mixture start->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_drug Add this compound pre_incubate->add_drug add_nadph Add NADPH Regenerating System add_drug->add_nadph incubate Incubate and Collect Aliquots at Time Points add_nadph->incubate terminate Terminate Reaction with Acetonitrile incubate->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by HPLC-UV centrifuge->analyze end End analyze->end HPLC_Analysis_Workflow start Start sample_prep Plasma Sample Preparation (Protein Precipitation) start->sample_prep reconstitution Evaporation and Reconstitution sample_prep->reconstitution hplc_injection Inject Sample into HPLC System reconstitution->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (225 nm) separation->detection quantification Quantification using Calibration Curve detection->quantification end End quantification->end RotaRod_Test_Workflow start Start training Acclimatize and Train Mice on Rota-Rod start->training grouping Divide Mice into Treatment Groups training->grouping administration Administer this compound or Vehicle grouping->administration testing Place Mice on Rota-Rod and Record Latency to Fall administration->testing analysis Analyze and Compare Fall Latencies testing->analysis end End analysis->end PBPK_Modeling_Workflow start Start define_structure Define PBPK Model Structure start->define_structure gather_params Gather System and Drug-Specific Parameters define_structure->gather_params build_model Build the Initial PBPK Model gather_params->build_model simulate Simulate Plasma Concentration Profiles build_model->simulate verify Verify and Refine Model with Experimental Data simulate->verify apply Apply Model for Prediction and Simulation verify->apply end End apply->end

References

Application Notes and Protocols for the Quantification of Chlormezanone and its Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormezanone (B1668783), a muscle relaxant and anxiolytic agent, undergoes extensive metabolism in the body before its excretion in urine. Accurate and reliable quantification of this compound and its metabolites is crucial for pharmacokinetic studies, toxicological assessments, and in the drug development process. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound is metabolized into several key compounds, including p-chlorobenzoic acid, p-chlorohippuric acid, N-methyl-p-chlorobenzamide, 2-[N-methyl-N-(p-chlorobenzoyl)]carbamoylethylsulphonic acid, 3-sulphopropionic acid, and the glucuronide of p-chlorobenzoic acid.[1] Additionally, a portion of the drug may be excreted unchanged in the urine.[2] The analytical methods detailed below are designed to effectively extract and quantify these analytes from a complex urine matrix.

Analytical Methods

Two primary analytical techniques are presented for the quantification of this compound and its metabolites: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both methods offer high sensitivity and selectivity, LC-MS/MS is often preferred for its ability to analyze a wider range of polar and non-volatile metabolites without the need for chemical derivatization.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For many drug metabolites, a derivatization step is necessary to increase their volatility and improve chromatographic performance.

Experimental Protocol: GC-MS

1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

  • Hydrolysis (for glucuronidated metabolites):

    • To 1 mL of urine, add 1 mL of acetate (B1210297) buffer (pH 5.0).

    • Add 50 µL of β-glucuronidase enzyme solution.

    • Vortex and incubate at 60°C for 2 hours.

    • Allow the sample to cool to room temperature.

  • Solid-Phase Extraction:

    • Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of deionized water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 2 mL of a mixture of dichloromethane (B109758) and isopropanol (B130326) (80:20, v/v).

  • Evaporation and Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 1: GC-MS SIM Parameters for this compound and Metabolites (as TMS derivatives)

AnalyteRetention Time (min) (Approx.)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound10.5273186125
p-Chlorobenzoic acid-TMS8.2228169111
p-Chlorohippuric acid-diTMS12.1357284169
N-methyl-p-chlorobenzamide9.8169139111

3. Data Analysis and Quantification

  • Construct a calibration curve using fortified urine samples.

  • Quantify the analytes by comparing the peak area ratios of the quantifier ions of the analytes to their corresponding internal standards.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that often requires minimal sample preparation and no derivatization, making it suitable for high-throughput analysis.

Experimental Protocol: LC-MS/MS

1. Sample Preparation: Dilute-and-Shoot

  • To 100 µL of urine, add 900 µL of a mixture of methanol and water (50:50, v/v) containing the internal standard.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System (or equivalent)

  • Mass Spectrometer: Sciex Triple Quad 5500 System (or equivalent)

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-9 min: Hold at 95% B

    • 9-9.1 min: Return to 5% B

    • 9.1-12 min: Re-equilibration at 5% B

  • Ion Source: Electrospray Ionization (ESI), positive and negative switching mode

  • Ion Source Temperature: 550°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 2: LC-MS/MS MRM Transitions for this compound and Metabolites

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Product Ion 2 (Qualifier) (m/z)Polarity
This compound274.0186.1125.0Positive
p-Chlorobenzoic acid155.0111.0138.0Negative
p-Chlorohippuric acid212.0168.0138.0Negative
N-methyl-p-chlorobenzamide170.1139.0111.0Positive
2-[N-methyl-N-(p-chlorobenzoyl)]carbamoylethylsulphonic acid353.0228.0169.0Negative
3-Sulphopropionic acid153.0109.081.0Negative

3. Data Analysis and Quantification

  • Establish a calibration curve using analyte-fortified drug-free urine.

  • Quantify the analytes based on the peak area ratios of the quantifier MRM transitions of the analytes to their respective internal standards.

Data Presentation

Table 3: Comparison of Method Performance Parameters (Illustrative)

ParameterGC-MSLC-MS/MS
Limit of Quantification (LOQ)
This compound10 ng/mL1 ng/mL
p-Chlorobenzoic acid20 ng/mL5 ng/mL
p-Chlorohippuric acid25 ng/mL5 ng/mL
N-methyl-p-chlorobenzamide15 ng/mL2 ng/mL
Linearity (r²) > 0.99> 0.99
Recovery (%) 85-105%90-110%
Precision (%RSD) < 15%< 10%
Analysis Time per Sample ~25 min~12 min

Note: The values presented in this table are for illustrative purposes and should be determined during method validation in the respective laboratory.

Visualization of Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine Urine Sample (1 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis SPE Solid-Phase Extraction (Mixed-Mode Cartridge) Hydrolysis->SPE Evaporation Evaporation to Dryness SPE->Evaporation Derivatization Derivatization (BSTFA + 1% TMCS) Evaporation->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data Quantification Quantification Data->Quantification

GC-MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Urine Sample (100 µL) Dilution Dilution with Internal Standard (Methanol:Water, 50:50) Urine->Dilution Centrifugation Centrifugation Dilution->Centrifugation LCMSMS LC-MS/MS Analysis (MRM Mode) Centrifugation->LCMSMS Data Data Acquisition and Processing LCMSMS->Data Quantification Quantification Data->Quantification

LC-MS/MS Experimental Workflow

Chlormezanone_Metabolism cluster_metabolites Metabolites This compound This compound pCBA p-Chlorobenzoic Acid This compound->pCBA pCHA p-Chlorohippuric Acid This compound->pCHA NMPCB N-methyl-p-chlorobenzamide This compound->NMPCB MetaboliteX 2-[N-methyl-N-(p-chlorobenzoyl)] carbamoylethylsulphonic acid This compound->MetaboliteX MetaboliteY 3-Sulphopropionic acid This compound->MetaboliteY pCBAG p-Chlorobenzoic Acid Glucuronide pCBA->pCBAG Glucuronidation

This compound Metabolic Pathway

References

In Vivo Experimental Design for Chlormezanone Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormezanone is a centrally acting muscle relaxant and anxiolytic agent.[1] Despite its historical use, it has been withdrawn from the market in many countries due to concerns about severe adverse effects, including hepatotoxicity and serious dermatological reactions.[1][2][3] Nevertheless, understanding its in vivo pharmacological and toxicological profile remains crucial for researchers studying its mechanism of action, potential therapeutic analogs, and the pathophysiology of drug-induced toxicities.

These application notes provide detailed protocols for the in vivo experimental design of this compound studies, covering its pharmacokinetics, pharmacodynamics (muscle relaxant and anxiolytic effects), and toxicology. The protocols are based on established methodologies and available data on this compound and similar compounds.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model.

Protocol: Single-Dose Oral Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after a single oral dose.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer a single oral dose of this compound (e.g., 50 mg/kg) via oral gavage. A control group should receive the vehicle only.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) post-dosing into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated HPLC method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).

Data Presentation: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
ParameterValue (Mean ± SD)
Dose (mg/kg)50 (Oral)
Cmax (µg/mL)15.2 ± 3.5
Tmax (h)2.1 ± 0.8
AUC (0-t) (µg*h/mL)185.6 ± 25.1
t1/2 (h)10.5 ± 2.3

Pharmacodynamic Studies

Pharmacodynamic studies are designed to evaluate the physiological and behavioral effects of this compound.

Protocol: Rotarod Test for Muscle Relaxant Activity in Mice

Objective: To assess the muscle relaxant effect of this compound by measuring motor coordination.

Materials:

  • This compound

  • Vehicle

  • Male ICR mice (6-8 weeks old)

  • Rotarod apparatus

Procedure:

  • Animal Training: Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a few days until they can stay on the rod for a predetermined duration (e.g., 180 seconds).

  • Dosing: Administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle intraperitoneally (i.p.).

  • Testing: At various time points after dosing (e.g., 30, 60, 90, and 120 minutes), place the mice on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

  • Data Collection: Record the latency to fall from the rod for each mouse. The cutoff time is typically 300 seconds.

  • Data Analysis: Compare the latency to fall between the this compound-treated groups and the vehicle-treated group.

Data Presentation: Effect of this compound on Rotarod Performance in Mice (Hypothetical Data)
Treatment GroupDose (mg/kg, i.p.)Latency to Fall (seconds, Mean ± SD) at 60 min post-dose
Vehicle-175.4 ± 15.2
This compound25142.1 ± 20.5
This compound5098.7 ± 18.9**
This compound10055.3 ± 12.1***
p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle
Protocol: Elevated Plus-Maze Test for Anxiolytic Activity in Mice

Objective: To evaluate the anxiolytic-like effects of this compound.

Materials:

  • This compound

  • Vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Elevated plus-maze apparatus

Procedure:

  • Apparatus: The maze should be elevated and consist of two open arms and two closed arms.

  • Dosing: Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle orally 30 minutes before testing.[4]

  • Testing: Place each mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters suggests an anxiolytic effect.

Data Presentation: Effect of this compound on Elevated Plus-Maze Performance in Mice (Hypothetical Data)
Treatment GroupDose (mg/kg, oral)% Time in Open Arms (Mean ± SD)% Open Arm Entries (Mean ± SD)
Vehicle-15.2 ± 4.120.5 ± 5.3
This compound1025.8 ± 6.230.1 ± 7.8
This compound2038.4 ± 8.5 42.7 ± 9.1
This compound4022.1 ± 5.928.9 ± 6.5
*p < 0.05, **p < 0.01 compared to vehicle

Toxicology Studies

Given the known toxicity of this compound, a thorough toxicological evaluation is critical.

Protocol: Acute Oral Toxicity Study (LD50) in Rats

Objective: To determine the median lethal dose (LD50) of this compound.

Materials:

  • This compound

  • Vehicle

  • Sprague-Dawley rats (equal numbers of males and females)

Procedure:

  • Dosing: Administer single, graded oral doses of this compound to different groups of rats. A control group receives the vehicle.

  • Observation: Observe the animals for clinical signs of toxicity and mortality for at least 14 days.

  • Data Collection: Record the number of mortalities in each dose group.

  • LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis). The acute oral LD50 in female rats has been reported as 764 mg/kg.

Protocol: Subchronic (28-Day) Oral Toxicity Study in Rats

Objective: To evaluate the potential toxicity of this compound after repeated oral administration.

Materials:

  • This compound

  • Vehicle

  • Sprague-Dawley rats (10 per sex per group)

  • Oral gavage needles

  • Equipment for clinical pathology (hematology, clinical chemistry) and histopathology

Procedure:

  • Dosing: Administer this compound daily by oral gavage at three different dose levels (low, medium, and high) for 28 consecutive days. A control group receives the vehicle.

  • Clinical Observations: Conduct daily clinical observations for signs of toxicity. Record body weight and food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis. Key parameters for hepatotoxicity include alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve major organs for histopathological examination, with a particular focus on the liver.

Data Presentation: Liver Function Tests in Rats after 28-Day this compound Administration (Hypothetical Data)
Treatment GroupDose (mg/kg/day, oral)ALT (U/L, Mean ± SD)AST (U/L, Mean ± SD)ALP (U/L, Mean ± SD)
Vehicle045 ± 8110 ± 15250 ± 40
This compound50150 ± 30 280 ± 55350 ± 60
This compound150450 ± 90 750 ± 120500 ± 80**
This compound4501200 ± 250 2100 ± 400800 ± 150***
p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle
Protocol: Skin Sensitization Test (Guinea Pig Maximization Test)

Objective: To assess the potential of this compound to cause skin sensitization.

Materials:

  • This compound

  • Vehicle (e.g., propylene (B89431) glycol)

  • Freund's Complete Adjuvant (FCA)

  • Hartley guinea pigs

  • Occlusive dressings

Procedure:

  • Induction Phase (Day 0):

    • Administer three pairs of intradermal injections into the shaved dorsal skin of the scapular region:

      • FCA emulsified with water (1:1)

      • This compound in vehicle

      • This compound in FCA emulsion

  • Topical Induction (Day 7):

    • Apply a topical patch containing this compound in the vehicle to the same site and occlude for 48 hours.

  • Challenge Phase (Day 21):

    • Apply a non-irritating concentration of this compound in the vehicle to a naive site on the flank and occlude for 24 hours.

  • Scoring:

    • At 24 and 48 hours after patch removal, score the challenge sites for erythema and edema according to a standardized scale (e.g., Magnusson and Kligman scale).

  • Data Analysis:

    • Compare the incidence and severity of skin reactions in the this compound-treated group with a vehicle control group.

Visualizations

Signaling Pathway: Proposed Mechanism of Action of this compound

G This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to and modulates Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increases Cl- influx Reduced_Neuronal_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Neuronal_Excitability Muscle_Relaxation Muscle Relaxation Reduced_Neuronal_Excitability->Muscle_Relaxation Anxiolytic_Effect Anxiolytic Effect Reduced_Neuronal_Excitability->Anxiolytic_Effect

Caption: Proposed mechanism of this compound action.

Experimental Workflow: In Vivo Pharmacodynamic Assessment

G cluster_0 Animal Preparation cluster_1 Behavioral Testing cluster_2 Data Analysis Acclimation Acclimation Grouping Grouping Acclimation->Grouping Dosing Dosing Grouping->Dosing Rotarod_Test Rotarod Test (Muscle Relaxation) Dosing->Rotarod_Test EPM_Test Elevated Plus-Maze (Anxiolytic Effect) Dosing->EPM_Test Data_Collection Data Collection Rotarod_Test->Data_Collection EPM_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Statistical_Analysis->Results

Caption: Workflow for pharmacodynamic studies.

Logical Relationship: Toxicology Study Design

G Acute_Toxicity Acute Toxicity (LD50) Dose_Range_Finding Dose-Range Finding Acute_Toxicity->Dose_Range_Finding Subchronic_Toxicity Subchronic Toxicity (28-Day) Dose_Range_Finding->Subchronic_Toxicity Chronic_Toxicity Chronic Toxicity (>28-Day) Subchronic_Toxicity->Chronic_Toxicity Specific_Toxicity Specific Toxicity Studies Subchronic_Toxicity->Specific_Toxicity Hepatotoxicity Hepatotoxicity Assessment Specific_Toxicity->Hepatotoxicity Dermatotoxicity Dermatotoxicity Assessment Specific_Toxicity->Dermatotoxicity

References

Troubleshooting & Optimization

Chlormezanone Stability and Degradation in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of chlormezanone (B1668783) in solution. The information is designed to assist in experimental design, address common issues, and interpret stability data.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: While specific degradation kinetics for this compound are not extensively published, based on its chemical structure, the primary anticipated degradation pathways include:

  • Hydrolysis: The cyclic carbamate (B1207046) (thiazinanone) ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the opening of the ring structure.

  • Photodegradation: Similar to other carbamates, this compound may degrade upon exposure to light, particularly UV radiation. This can involve cleavage of the carbamate group.

  • Oxidative Degradation: The sulfone group is generally stable, but strong oxidizing agents could potentially lead to degradation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The rate of hydrolysis of this compound is expected to be significantly influenced by pH. Generally, carbamates exhibit pH-dependent degradation kinetics. Stability is often greatest near a neutral pH, with accelerated degradation under both acidic and basic conditions. It is crucial to perform stability studies across a range of pH values to determine the optimal conditions for formulation and storage.

Q3: What are the recommended analytical techniques for a this compound stability study?

A3: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating and quantifying this compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradants.

Q4: Are there any specific considerations for handling and storing this compound solutions?

A4: To minimize degradation during handling and storage, it is recommended to:

  • Protect solutions from light.

  • Store at controlled room temperature or refrigerated, depending on long-term stability data.

  • Use buffers to maintain a stable pH, ideally in a range determined to be optimal for stability.

  • Avoid exposure to strong oxidizing agents.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in a neutral aqueous solution.

Possible Cause Troubleshooting Step
Photodegradation Repeat the experiment with light-protected vessels (e.g., amber vials or foil-wrapped containers).
Presence of Metal Ions Use high-purity water and glassware. Consider the use of a chelating agent like EDTA if metal-catalyzed degradation is suspected.
Contamination Ensure the purity of the this compound starting material and all reagents.

Issue 2: Multiple unknown peaks appear in the chromatogram during a stability study.

Possible Cause Troubleshooting Step
Complex Degradation Pathway Use a gradient HPLC method to improve the separation of degradation products.
Secondary Degradation Analyze samples at earlier time points to identify primary degradants before they degrade further.
Interaction with Excipients If in a formulation, test the stability of this compound in the absence of excipients to identify any interactions.

Issue 3: Poor mass balance is achieved in the stability study.

Possible Cause Troubleshooting Step
Formation of Non-UV Active Degradants Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector.
Precipitation of Degradants Visually inspect the solution for any precipitates. If observed, dissolve the precipitate in a suitable solvent and analyze.
Adsorption to Container Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions

Condition Time This compound Assay (%) Major Degradant 1 (%) Major Degradant 2 (%) Total Impurities (%)
0.1 M HCl (60°C)24 h85.210.12.514.8
0.1 M NaOH (60°C)8 h79.815.33.120.2
3% H₂O₂ (RT)24 h92.55.21.17.5
Heat (80°C)48 h90.16.82.09.9
Photolytic (UV Lamp)12 h88.78.51.911.3

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Table 2: Example pH-Rate Profile for this compound Hydrolysis at 50°C

pH Observed Rate Constant (k_obs) (h⁻¹) Half-life (t½) (h)
2.00.04515.4
4.00.01257.8
6.00.005138.6
8.00.02824.8
10.00.1504.6

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution (or a solid sample) in an oven at 80°C.

    • Photolytic Degradation: Expose the solution (0.1 mg/mL in a transparent vial) to a calibrated UV light source.

  • Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for this compound and its Degradation Products (Example)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 20% B to 80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress (UV Light) stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway This compound This compound hydrolysis_product Ring-Opened Product (Hydrolysis) This compound->hydrolysis_product H⁺ / OH⁻ photodegradation_product Photodegradant (e.g., Dechlorinated) This compound->photodegradation_product hv oxidation_product Oxidized Species This compound->oxidation_product [O]

Caption: Hypothetical degradation pathways for this compound.

troubleshooting_tree start Unexpected Peak in Chromatogram q1 Is the peak present in the blank injection? start->q1 a1_yes Source is mobile phase or system contamination. q1->a1_yes Yes q2 Is the peak present in the time-zero sample? q1->q2 No a2_yes Impurity in the starting material. q2->a2_yes Yes a2_no True degradation product. q2->a2_no No

Caption: Troubleshooting decision tree for unexpected peaks.

Technical Support Center: Chlormezanone Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges with Chlormezanone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental solubility properties of this compound?

This compound is a compound with limited solubility in aqueous solutions.[1] Its physicochemical properties necessitate the use of organic solvents to prepare stock solutions suitable for in vitro research. A summary of its solubility in common laboratory solvents is provided below.

Data Presentation: this compound Solubility

Solvent Solubility Concentration Source
Water Slightly Soluble < 0.25% (w/v) [2]
Ethanol (B145695) (95%) Slightly Soluble < 1.0% (w/v); ~25 mM [2][3]
DMSO Soluble ~100 mM [3]
Acetone Freely Soluble Data not quantified [1]
Chloroform Freely Soluble Data not quantified [1]

| Methanol | Slightly Soluble | Data not quantified |[4] |

Q2: What is the recommended solvent for preparing a stock solution for in vitro studies?

Dimethyl sulfoxide (B87167) (DMSO) is the most highly recommended solvent for preparing this compound stock solutions for cell-based assays.[3] It allows for the preparation of a high-concentration stock (up to 100 mM), which facilitates the subsequent dilution into aqueous cell culture media while keeping the final DMSO concentration at a non-toxic level for the cells.[3] Ethanol is a viable alternative, but the maximum stock concentration is significantly lower at approximately 25 mM.[3]

Q3: How do I prepare a high-concentration, stable this compound stock solution?

Following a systematic protocol is critical to ensure complete dissolution and stability of the stock solution. Below is a detailed methodology for preparing a 100 mM this compound stock in DMSO.

Experimental Protocols: Preparation of 100 mM this compound Stock in DMSO

Materials:

  • This compound powder (MW: 273.74 g/mol )[1][2][5]

  • Anhydrous or Hybri-Max™ DMSO (cell culture grade)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vial

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculation: Determine the mass of this compound required. For 1 mL of a 100 mM stock:

    • Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * 273.74 g/mol * 1000 mg/g = 27.37 mg

  • Weighing: Carefully weigh 27.37 mg of this compound powder and add it to a sterile vial.

  • Dissolution: Add 1 mL of high-purity DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex vigorously for 2-3 minutes. If the powder does not dissolve completely, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Vortex again until the solution is clear.

  • Sterilization (Optional but Recommended): To ensure sterility for cell culture, filter the stock solution through a 0.22 µm syringe filter into a new sterile vial. This is particularly important if the initial components were not handled in a sterile environment.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.[3]

start Start weigh 1. Weigh This compound Powder start->weigh add_dmso 2. Add High-Purity DMSO weigh->add_dmso vortex 3. Vortex Vigorously (Warm to 37°C if needed) add_dmso->vortex check_dissolution 4. Visually Confirm Complete Dissolution vortex->check_dissolution check_dissolution->vortex Solid Remains filter 5. Sterile Filter (0.22 µm Syringe Filter) check_dissolution->filter  Clear Solution aliquot 6. Aliquot into Single-Use Volumes filter->aliquot store 7. Store at -20°C aliquot->store end_node End: Ready for Use store->end_node

A recommended workflow for preparing this compound stock solutions.
Q4: My this compound precipitated after I added it to my cell culture medium. What should I do?

Precipitation upon dilution into an aqueous buffer or medium is the most common issue. It occurs because the high concentration of the drug is no longer soluble as the percentage of the organic solvent (DMSO) drops dramatically.

Troubleshooting Guide: Resolving Precipitation

  • Increase Final Solvent Concentration: The simplest solution is to ensure the final DMSO concentration is sufficient to maintain solubility, but this must be balanced with potential cell toxicity. Most cell lines can tolerate 0.1% to 0.5% DMSO, but this should be empirically determined.

  • Modify Dilution Technique: Avoid adding the stock solution directly into a large volume of medium. Instead, perform serial dilutions or add the stock solution to the medium drop-by-drop while vortexing or swirling gently to allow for gradual dispersion.

  • Pre-warm the Medium: Having the cell culture medium at 37°C can sometimes help maintain the solubility of the compound during dilution.

  • Reduce Final Drug Concentration: It is possible that the desired final concentration of this compound is above its solubility limit in the final medium composition. Test a lower final concentration to see if the precipitation issue resolves.

  • Consider Alternative Solvents: If DMSO-related toxicity is a concern at the required concentration, ethanol can be an alternative, though it generally has lower solvating power for this compound and its own toxicity profile.[3][6]

start Precipitation Observed in Culture Medium q1 Was the stock solution perfectly clear before use? start->q1 a1_no Re-dissolve stock. Warm/vortex as needed. q1->a1_no No q2 Was the final dilution vortexed/mixed immediately? q1->q2 Yes a1_no->q1 a2_no Improve mixing technique. Add stock to medium while swirling. q2->a2_no No q3 Is the final DMSO concentration very low (e.g., <0.01%)? q2->q3 Yes a2_no->q2 a3_yes Try serial dilutions to ease the compound into the aqueous environment. q3->a3_yes Yes a4 Pre-warm medium to 37°C before adding stock. q3->a4 No a3_yes->a4 a5 Consider lowering the final This compound concentration. a4->a5 end_node Solution is Clear a5->end_node

A logical guide for troubleshooting this compound precipitation in media.
Q5: How should I properly store my this compound stock solutions?

For maximum stability, this compound stock solutions should be prepared fresh if possible.[3] If storage is required, dispense the solution into single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound and affect its solubility. Store these aliquots tightly sealed at -20°C for up to one month .[3] Before use, equilibrate an aliquot to room temperature and ensure the solution is precipitate-free.[3]

References

Chlormezanone Experimental Artifacts: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential experimental artifacts associated with Chlormezanone (B1668783).

Introduction

This compound, a muscle relaxant and anxiolytic agent, was withdrawn from the market in several countries due to rare but serious adverse effects, including severe skin reactions like toxic epidermal necrolysis.[1] While its primary mechanism of action is thought to involve the modulation of the GABAergic system, its exact molecular targets remain not fully elucidated.[2][3] Researchers continuing to investigate the biological effects of this compound must be aware of potential experimental artifacts arising from its chemical properties and metabolic instability. This guide aims to address common issues and provide solutions for obtaining reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound in an experimental setting?

A1: this compound can undergo hydrolysis, leading to the formation of 4-chlorobenzaldehyde (B46862) and N-methyl-β-alaninesulfonamide. The 4-chlorobenzaldehyde can be further oxidized to p-chlorobenzoic acid.[4][5] The stability of this compound is pH-dependent, with degradation being more rapid under acidic or basic conditions.

Q2: How can these degradation products interfere with my experiments?

A2: The degradation products of this compound, particularly 4-chlorobenzaldehyde, can be reactive and may interfere with various assays. Aldehydes can react with proteins and other biological macromolecules, potentially leading to non-specific effects or assay interference. For example, they might interfere with colorimetric assays that involve primary amines or react with fluorescent probes, leading to quenching or altered spectral properties.

Q3: My cell viability assay results are inconsistent when using this compound. What could be the cause?

A3: Inconsistent cell viability results could be due to several factors. The degradation of this compound into reactive aldehydes can contribute to cytotoxicity that is independent of its pharmacological activity. Furthermore, the rate of degradation can vary depending on the cell culture media composition and pH, leading to variability between experiments. It is also important to consider that this compound itself has been reported to cause severe adverse effects in vivo, suggesting inherent cellular toxicity.

Q4: I am observing unexpected changes in gene or protein expression that seem unrelated to the known pharmacology of this compound. Could this be an artifact?

A4: Yes, this could be an artifact. The degradation products of this compound, such as 4-chlorobenzaldehyde, can induce cellular stress responses that are independent of this compound's intended biological target. This can lead to changes in the expression of stress-related genes and proteins, which may be misinterpreted as a direct pharmacological effect of the parent compound.

Troubleshooting Guides

Issue 1: Variability in Experimental Results
  • Problem: High variability in results between replicate experiments or different batches of this compound.

  • Potential Cause: Degradation of this compound. The extent of degradation can vary depending on storage conditions, solvent, pH of the experimental buffer, and incubation time.

  • Mitigation Strategies:

    • Freshly Prepare Solutions: Always prepare this compound solutions immediately before use.

    • Control for pH: Ensure that the pH of your experimental buffers is stable and within a neutral range to minimize hydrolysis.

    • Analyze Purity: If possible, analyze the purity of your this compound stock and working solutions using methods like HPLC to assess for the presence of degradation products.

    • Include Vehicle Controls: Always include a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent itself.

    • Test Degradation Products: If feasible, test the effects of the known degradation products (4-chlorobenzaldehyde and p-chlorobenzoic acid) in your assays to determine their individual contributions to the observed effects.

Issue 2: Interference with Biochemical Assays
  • Problem: Unexpected or inconsistent results in biochemical assays, such as enzyme activity assays, protein quantification, or assays involving fluorescent or colorimetric readouts.

  • Potential Cause: Interference from this compound or its degradation products. Aldehydes are known to react with primary amines, which are present in many biological buffers (e.g., Tris) and proteins.

  • Mitigation Strategies:

    • Assay Compatibility: Review the chemistry of your assay to assess potential for interference. Avoid assays that are sensitive to aldehydes if possible.

    • Buffer Selection: Use buffers that are less likely to react with aldehydes, such as phosphate (B84403) or HEPES buffers, instead of Tris-based buffers.

    • Control Experiments: Run control experiments with the assay components in the presence and absence of this compound and its degradation products to identify any direct interference.

    • Alternative Detection Methods: If interference is suspected, consider using an alternative detection method that is based on a different chemical principle.

Data Presentation

Table 1: Key Properties of this compound and its Degradation Products

CompoundMolecular FormulaMolar Mass ( g/mol )Key Properties
This compoundC₁₁H₁₂ClNO₃S273.73Parent compound, muscle relaxant.
4-ChlorobenzaldehydeC₇H₅ClO140.57Primary degradation product, reactive aldehyde.
p-Chlorobenzoic acidC₇H₅ClO₂156.57Oxidation product of 4-chlorobenzaldehyde.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO). Prepare a series of calibration standards by diluting the stock solution in the experimental buffer.

  • Sample Preparation: Incubate this compound in the experimental buffer at the desired temperature and for various time points. At each time point, take an aliquot and quench any further degradation by adding a strong acid or base (depending on the stability profile) or by immediate freezing.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common starting point.

    • Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., around 220-280 nm).

  • Data Analysis: Quantify the peak area of this compound and its degradation products at each time point. Plot the concentration of this compound over time to determine its stability in the experimental conditions.

Visualizations

Chlormezanone_Degradation_Pathway cluster_products This compound This compound Hydrolysis Hydrolysis (pH-dependent) This compound->Hydrolysis Degradation_Products Degradation Products Chlorobenzaldehyde 4-Chlorobenzaldehyde Degradation_Products->Chlorobenzaldehyde Alaninesulfonamide N-methyl-β- alaninesulfonamide Degradation_Products->Alaninesulfonamide Oxidation Oxidation Chlorobenzaldehyde->Oxidation Chlorobenzoic_Acid p-Chlorobenzoic Acid Oxidation->Chlorobenzoic_Acid

Caption: Degradation pathway of this compound.

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Chlormezanone-Induced Stevens-Johnson Syndrome (SJS)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions, and troubleshooting advice related to the study of chlormezanone-induced Stevens-Johnson Syndrome (SJS).

Frequently Asked Questions (FAQs)

Q1: What is the currently understood mechanism of this compound-induced Stevens-Johnson Syndrome (SJS)?

A1: this compound-induced SJS is understood to be a delayed-type hypersensitivity reaction (specifically Type IVc).[1][2] The core mechanism involves a drug-specific, cell-mediated cytotoxic immune response directed against the body's own skin cells (keratinocytes).[3] This leads to widespread keratinocyte apoptosis (programmed cell death) and subsequent detachment of the epidermis.[3][4] The reaction is primarily driven by cytotoxic T lymphocytes (CTLs).[5][6]

Q2: Which immune cells are the primary effectors in this pathogenic process?

A2: The key effector cells are CD8+ cytotoxic T lymphocytes (CTLs) and, to some extent, Natural Killer (NK) cells.[4][5][6] These cells are found infiltrating the skin and within the blister fluid of SJS patients.[7][8] Upon activation, these cells release a variety of cytotoxic proteins that directly induce keratinocyte death.[1][4]

Q3: What is the specific role of Granulysin in SJS pathogenesis?

A3: Granulysin is considered a key mediator responsible for the disseminated death of keratinocytes in SJS.[4][7][9] Gene expression profiling of blister cells identified granulysin as the most highly expressed cytotoxic molecule.[7] Its concentration in blister fluids is significantly higher—by two to four orders of magnitude—than other cytotoxic proteins like perforin, granzyme B, or Fas ligand.[9][10] Studies have shown that this secretory form of granulysin can induce keratinocyte apoptosis without requiring direct cell-to-cell contact, and depleting it from blister fluid reduces cytotoxicity.[4][7][9]

Q4: Besides Granulysin, what other cytotoxic pathways are involved?

A4: While granulysin is a primary mediator, other pathways also contribute to keratinocyte apoptosis:

  • Perforin/Granzyme B Pathway: Activated CTLs and NK cells release perforin, which forms pores in the keratinocyte membrane.[6] This allows granzyme B, a serine protease, to enter the cell and trigger apoptosis by activating the caspase cascade.[2][11]

  • Fas-Fas Ligand (FasL) Pathway: T-cells can express Fas Ligand (FasL) on their surface, which binds to the Fas receptor (a "death receptor") on keratinocytes.[11] This interaction directly initiates the apoptotic signaling cascade within the target cell.[6][12]

  • Tumor Necrosis Factor-Alpha (TNF-α): TNF-α is another cytokine released by CTLs that can promote keratinocyte death by initiating apoptosis or necroptosis.[2]

Q5: Is there a specific genetic (HLA) predisposition for this compound-induced SJS?

A5: The immune reaction in SJS/TEN is known to be Major Histocompatibility Complex (MHC) class I-restricted, which points to the critical role of Human Leukocyte Antigen (HLA) genes.[2][4] Strong, drug-specific HLA associations have been identified for other drugs, such as HLA-B15:02 for carbamazepine-induced SJS and HLA-B58:01 for allopurinol-induced SJS.[3][12] However, specific HLA alleles strongly associated with this compound-induced SJS are not as clearly defined in current literature. The principle remains that a specific genetic background likely predisposes an individual to this severe reaction upon exposure to the drug.[13]

Troubleshooting Experimental Issues

Q1: Our in vitro cytotoxicity assay using This compound (B1668783) and patient-derived lymphocytes shows inconsistent or low levels of keratinocyte death. What are potential issues?

A1: Several factors could contribute to this:

  • Metabolite Activity: this compound itself may not be the sole cytotoxic agent. An in vitro study showed that one of its metabolites, 4-chlorobenzyl aldehyde (S2), exhibited significant dose-dependent cytotoxicity to keratinocytes, whereas the parent drug only showed effects at the highest concentrations.[8] Ensure your assay system can adequately metabolize the drug or test known metabolites directly.

  • Cell Population Heterogeneity: The cellular composition in patient samples can vary. Early blister fluid is rich in lymphocytes, but the population of monocytes/macrophages increases over time.[8] The timing of sample collection is crucial for isolating the key effector T-cells.

  • Donor Sensitization: The cytotoxic effect is drug-specific and T-cell mediated. The lymphocytes used must be from a previously sensitized donor and must contain the specific T-cell clones that recognize this compound.

  • Assay Sensitivity: Standard cell viability assays may not be sensitive enough. Consider using more specific methods like an ATP bioluminescence assay to quantify viable cells or assays that measure caspase activation for apoptosis.[8]

Q2: We are analyzing blister fluid from SJS patients, but our flow cytometry results show variable cell populations between samples. Why?

A2: This is an expected finding. The cellular infiltrate in SJS lesions evolves. Studies have shown that lymphocytes, particularly CD8+ T-cells, are predominant in the early stages of blister formation.[8] As the lesion progresses, the proportion of monocytes and macrophages tends to increase.[8] Therefore, it is critical to document the age of the blister/lesion at the time of sample collection to correctly interpret cellular data.

Quantitative Data Summary

The table below summarizes the relative abundance of key cytotoxic mediators found in the blister fluid of SJS/TEN patients, highlighting the primary role of granulysin.

MediatorRelative Concentration in Blister FluidKey FunctionCitation
Granulysin Very High (2-4 orders of magnitude > others)Induces widespread keratinocyte apoptosis[9][10]
Perforin ModerateForms pores in target cell membranes[1][9]
Granzyme B ModerateSerine protease that activates caspases[1][9]
Soluble FasL Low to ModerateBinds to Fas receptor to trigger apoptosis[9][10]

Experimental Protocols

Disclaimer: These are summarized protocols based on published literature. Researchers should consult the original publications for complete, detailed methodologies.

Protocol 1: In Vitro Keratinocyte Cytotoxicity Assay

This protocol is adapted from a study investigating the cytotoxicity of this compound and its metabolites.[8]

  • Cell Culture: Culture human epidermal keratinocytes (e.g., HaCaT cell line) in appropriate media until they reach a confluent monolayer in 96-well plates.

  • Preparation of Test Compounds: Dissolve this compound, its enantiomers, and its metabolites (e.g., 4-chlorobenzyl aldehyde) in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the cell culture medium.

  • Exposure: Remove the old medium from the keratinocyte plates and add the medium containing the various concentrations of the test compounds. Include a vehicle-only control.

  • Incubation: Incubate the cells for a defined period (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment (ATP Bioluminescence):

    • After incubation, lyse the cells using a reagent that stabilizes ATP.

    • Add a luciferin (B1168401)/luciferase substrate. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

    • Measure the luminescence using a luminometer. The light signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to calculate the percentage of cell viability for each compound concentration.

Protocol 2: Characterization of Immune Cells from Blister Fluid

This protocol is based on methods used to identify the key cellular mediators in SJS.[7][8]

  • Sample Collection: Aseptically aspirate fluid from fresh (ideally <24 hours old) skin blisters of SJS patients into sterile tubes.

  • Cell Separation:

    • Centrifuge the blister fluid at low speed (e.g., 400 x g for 10 minutes) to pellet the cells.

    • Carefully collect the supernatant (for cytokine analysis) and store it at -80°C.

    • Resuspend the cell pellet in a suitable buffer (e.g., PBS with 2% FBS).

  • Cell Counting and Viability: Perform a cell count using a hemocytometer or automated cell counter with a viability stain like Trypan Blue.

  • Phenotypic Analysis (Flow Cytometry):

    • Aliquot approximately 1x10^5 to 1x10^6 cells per tube.

    • Stain the cells with a panel of fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD56) to identify T-cell subsets and NK cells.

    • Analyze the stained cells using a flow cytometer. Gate on the lymphocyte population to determine the percentages of CD8+ T-cells, CD4+ T-cells, and NK cells.

  • Functional Analysis (Optional): The isolated cells can be used in cytotoxicity assays (co-cultured with target keratinocytes) or for gene expression analysis via quantitative PCR to measure transcripts for granulysin, perforin, etc.[7]

Visualized Pathways and Workflows

SJS_Mechanism cluster_Initiation Initiation Phase cluster_Activation Immune Activation cluster_Effector Effector Phase cluster_Outcome Clinical Outcome Drug This compound (or Metabolite) APC Antigen Presenting Cell (e.g., Keratinocyte) with MHC Class I Drug->APC Binds to TCell Drug-Specific CD8+ Cytotoxic T-Cell (CTL) APC->TCell Activates Mediators Release of Cytotoxic Mediators TCell->Mediators Granulysin Granulysin Mediators->Granulysin Perforin Perforin / Granzyme B Mediators->Perforin FasL FasL Mediators->FasL Keratinocyte Keratinocyte Granulysin->Keratinocyte Perforin->Keratinocyte FasL->Keratinocyte Binds to Fas Receptor Apoptosis Widespread Apoptosis Keratinocyte->Apoptosis SJS Epidermal Necrosis (SJS/TEN) Apoptosis->SJS

Caption: Proposed mechanism of this compound-induced SJS.

Experimental_Workflow cluster_Supernatant Supernatant Analysis cluster_CellPellet Cell Pellet Analysis Sample Collect Patient Blister Fluid Centrifuge Centrifugation (400 x g) Sample->Centrifuge ELISA Measure Cytokine Levels (Granulysin, TNF-α, etc.) via ELISA Centrifuge->ELISA Supernatant Phenotyping Phenotyping by Flow Cytometry (CD8, CD56, etc.) Centrifuge->Phenotyping Cell Pellet Gene_Expr Gene Expression Profiling (qPCR for Cytotoxic Genes) Phenotyping->Gene_Expr Functional Functional Cytotoxicity Assay (Co-culture with Keratinocytes) Phenotyping->Functional

References

Technical Support Center: Analysis of Chlormezanone Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Chlormezanone and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: Under forced degradation conditions, this compound primarily degrades via cleavage of the S-C-1 bond. This autoprotolytic process results in the formation of two main degradation products: 4-chlorobenzaldehyde (B46862) and 2-carboxyethane-sulfinic-acid-N-methyl-amide. In vivo, the main metabolite found in urine is 4-chlorohippuric acid.

Q2: What is the optimal pH for this compound stability?

A2: this compound exhibits optimal chemical stability in a pH range of 2 to 9, with maximum stability observed at pH 7.4.[1]

Q3: What are the common analytical techniques for analyzing this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of this compound and its degradation products.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification.

Q4: How can I perform a forced degradation study for this compound?

A4: Forced degradation studies, or stress testing, are crucial for understanding the degradation pathways and developing stability-indicating methods.[2][3] A typical forced degradation protocol involves exposing a solution of this compound to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. The goal is to achieve a target degradation of 5-20%.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column contamination. - Column overload. - Active sites on the column.- Adjust the mobile phase pH to be within the optimal stability range of this compound (pH 2-9). - Flush the column with a strong solvent to remove contaminants. - Reduce the injection volume or sample concentration. - Use a column with end-capping or add a competing base to the mobile phase.
Inconsistent Retention Times - Fluctuation in mobile phase composition. - Temperature variations. - Column degradation. - Leaks in the HPLC system.- Prepare fresh mobile phase and ensure proper mixing and degassing. - Use a column oven to maintain a consistent temperature. - Replace the column if it has exceeded its lifetime. - Check all fittings and connections for leaks.
Ghost Peaks - Contaminated mobile phase or injection solvent. - Carryover from previous injections. - Late eluting peaks from a previous run.- Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash program between injections. - Extend the run time to ensure all components have eluted.
No or Low Signal for Degradation Products - Insufficient degradation. - Degradation products are not UV active at the selected wavelength. - Degradation products are volatile.- Increase the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). - Use a diode array detector (DAD) or photodiode array (PDA) detector to screen for the optimal detection wavelength. - Consider using a different analytical technique like GC-MS if volatile products are expected.
Poor Resolution Between Peaks - Inadequate mobile phase composition. - Incorrect column selection. - Flow rate is too high.- Optimize the mobile phase by adjusting the solvent ratio or pH. - Select a column with a different stationary phase or particle size. - Reduce the flow rate to improve separation efficiency.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for inducing the degradation of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

1. Preparation of Stock Solution:

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 8 hours.

    • Neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Expose the solid this compound powder to a temperature of 105°C for 48 hours.

    • Dissolve the stressed powder in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the this compound stock solution to UV light (254 nm) and visible light for 48 hours.

3. Sample Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

This method is designed to separate this compound from its primary degradation products.

Parameter Condition
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Column Temperature 30°C
Injection Volume 20 µL

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound, analyzed by the HPLC method described above.

Stress Condition This compound (% Remaining) 4-Chlorobenzaldehyde (% Area) 2-Carboxyethane-sulfinic-acid-N-methyl-amide (% Area) Total Impurities (% Area)
Control 99.8Not DetectedNot Detected0.2
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 85.210.53.114.8
Base Hydrolysis (0.1 M NaOH, 60°C, 8h) 89.77.81.510.3
Oxidative (3% H₂O₂, RT, 24h) 92.15.21.17.9
Thermal (105°C, 48h) 95.62.90.84.4
Photolytic (UV/Vis, 48h) 97.31.50.42.7

Visualizations

G This compound This compound Degradation_Products 4-Chlorobenzaldehyde 2-Carboxyethane-sulfinic-acid-N-methyl-amide This compound->Degradation_Products Degradation Stressor Stress Conditions (Acid, Base, Oxidation, Heat, Light) Stressor->Degradation_Products

Caption: this compound Degradation Pathway.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Forced_Degradation Forced Degradation of this compound Sample_Dilution Sample Dilution & Filtration Forced_Degradation->Sample_Dilution HPLC_Injection HPLC Injection Sample_Dilution->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation Data_Acquisition Data Acquisition (UV Detector) Chromatographic_Separation->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of this compound & Degradants Peak_Integration->Quantification Report_Generation Report Generation Quantification->Report_Generation

Caption: Experimental Workflow for Degradation Analysis.

Caption: Troubleshooting Logic for Peak Shape Issues.

References

Technical Support Center: Reproducing Historical Chlormezanone Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed information for researchers, scientists, and drug development professionals encountering challenges in reproducing historical findings related to Chlormezanone. Given that this compound was withdrawn from the market in the 1990s, research has been sparse, and historical data can be difficult to replicate with modern methodologies.

Frequently Asked Questions (FAQs)

Q1: What was the accepted mechanism of action for this compound?

A1: The precise mechanism of action for this compound was never fully elucidated, which is a primary source of reproducibility challenges. Historical research suggests it functions as a central nervous system (CNS) depressant.[1][2] The leading hypothesis was that it modulated the gamma-aminobutyric acid (GABA) system, enhancing the activity of this inhibitory neurotransmitter.[1][2] Specifically, it was thought to bind to the GABA-A receptor complex at a site distinct from benzodiazepines, causing an influx of chloride ions that hyperpolarizes neurons and reduces excitability.[1] This action is believed to have produced its anxiolytic and muscle relaxant effects. Some research also indicated it may act on spinal reflex arcs.

Q2: Why was this compound withdrawn from the market?

A2: this compound was withdrawn worldwide by its manufacturer around 1996 due to its association with rare but severe and life-threatening skin reactions. These reactions include Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), which are medical emergencies characterized by extensive blistering and peeling of the skin. Pharmacovigilance studies confirmed that this compound use was associated with a significant increase in the risk of developing these conditions, prompting its removal from the market.

Q3: What are the fundamental challenges in reproducing historical this compound studies?

A3: Researchers face several core challenges:

  • Ambiguous Molecular Target: The exact binding site on the GABA-A receptor or other potential targets remains unknown. This makes it difficult to design specific binding assays or to select appropriate recombinant receptor subtypes for functional assays.

  • Inconsistent Efficacy Data: Historical clinical data is conflicting. For example, a 1975 controlled trial found that this compound was not significantly more effective than a placebo for treating painful muscle spasms. This suggests its therapeutic effects may be weak or highly condition-specific, making them difficult to reproduce consistently in animal models.

  • Lack of Modern Characterization: As the drug was withdrawn before the widespread use of advanced molecular pharmacology and genetic tools, it was never subjected to the rigorous target validation and subtype selectivity profiling that is standard today.

  • Influence of Supraspinal Pathways: The drug's muscle relaxant effects appear to be mediated by depressing spinal reflexes, an action that is reduced by spinal transection. This indicates that reproducing its effects requires experimental models with intact descending pathways from the brain, complicating in vitro or isolated spinal cord preparations.

Troubleshooting Guide: In Vitro Assays

Issue: No potentiation of GABA-evoked currents in patch-clamp recordings.

You are attempting to validate the historical claim that this compound enhances GABAergic currents using whole-cell patch-clamp on cultured neurons or HEK cells expressing GABA-A receptors.

  • Possible Cause 1: Incorrect GABA-A Receptor Subunit Composition.

    • Troubleshooting: Historical studies used native tissues containing a heterogeneous mix of GABA-A receptor subtypes. The effect of this compound may be highly specific to certain subunit combinations (e.g., those containing α2/α3 for anxiolysis or specific α/β combinations for muscle relaxation).

    • Recommendation: Systematically test a panel of different recombinant GABA-A receptor compositions (e.g., α1β2γ2, α2β2γ2, α5β3γ2, α4β2δ). The lack of a benzodiazepine-like structure suggests its effects are likely independent of the classic α/γ interface binding pocket.

  • Possible Cause 2: Low Binding Affinity or Efficacy.

    • Troubleshooting: this compound may be a low-affinity or low-efficacy modulator. The concentrations reported in historical literature may not translate directly to modern, purified assay systems.

    • Recommendation: Perform a broad dose-response curve, from nanomolar to high micromolar ranges. The inconsistent clinical data suggests the effect size may be small, requiring highly sensitive and low-noise recording conditions to detect.

Hypothesized GABAergic Mechanism

The diagram below illustrates the presumed, though unconfirmed, mechanism of this compound at the GABA-A receptor.

GABAA_Mechanism cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor Ion_Channel Cl- Channel GABA_R->Ion_Channel Opens GABA GABA GABA->GABA_R Binds This compound This compound This compound->GABA_R Putative Allosteric Modulation Cl_in Cl- Influx Ion_Channel->Cl_in Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization

Caption: Hypothesized modulation of the GABA-A receptor by this compound.

Troubleshooting Guide: In Vivo Animal Models

Issue: Lack of muscle relaxant or anti-spasmodic effects in rodent models.

You are using common behavioral tests (e.g., Rota-rod, inclined plane) or electrophysiological models of spinal reflexes to measure the muscle relaxant properties of this compound.

  • Possible Cause 1: Confounding Sedative Effects.

    • Troubleshooting: this compound has known sedative properties. In tests like the Rota-rod, poor performance can be due to sedation rather than specific muscle relaxation.

    • Recommendation: Use a battery of tests to differentiate these effects. Include an open-field test to measure general locomotor activity. A true muscle relaxant should reduce muscle tone at doses that do not fully suppress movement. The Inclined Plane test is often better for measuring muscle grip strength.

  • Possible Cause 2: Anesthetic Interference in Reflex Studies.

    • Troubleshooting: If you are measuring spinal reflexes in an anesthetized animal, the anesthetic agent (e.g., pentobarbital, urethane) will itself modulate spinal cord excitability, potentially masking the effects of this compound.

    • Recommendation: Carefully review the anesthetic protocols of historical studies. If possible, use a decerebrate or unanesthetized preparation, though this significantly increases experimental complexity. Alternatively, conduct a thorough dose-response characterization of your anesthetic to find a plane of anesthesia that maintains stable reflexes.

  • Possible Cause 3: Critical Role of Descending Supraspinal Pathways.

    • Troubleshooting: Studies on similar centrally acting agents show that their depression of spinal reflexes is significantly reduced after the spinal cord is transected, indicating they act on descending pathways that originate in the brainstem.

    • Recommendation: Your experimental model must have intact descending monoaminergic or other inhibitory pathways. An isolated spinal cord (in vitro) or a chronic spinal transection model is unlikely to show the full effect of this compound.

Troubleshooting Workflow: In Vivo Spinal Reflex Experiments

This flowchart provides a logical path for diagnosing failed experiments aimed at measuring the depression of spinal reflexes.

Troubleshooting_Workflow Start Start: No significant depression of spinal reflex observed Check_Anesthesia Step 1: Verify Anesthetic Protocol Is the anesthetic known to suppress the target reflex pathway? Start->Check_Anesthesia Check_Dose Step 2: Evaluate Drug Administration Route (IV, IP)? Dose range? Potential for rapid metabolism? Check_Anesthesia->Check_Dose No Conclusion_Anesthesia Conclusion: Use alternative anesthetic or a lighter plane of anesthesia. Check_Anesthesia->Conclusion_Anesthesia Yes Check_Model Step 3: Assess Experimental Model Is the spinal cord transected? Are descending pathways intact? Check_Dose->Check_Model No Conclusion_Pharmaco Conclusion: Re-evaluate pharmacokinetics or dose-response. Check_Dose->Conclusion_Pharmaco Yes Conclusion_Supra Conclusion: Effect is likely mediated by supraspinal structures. Check_Model->Conclusion_Supra No End Refined Experiment Check_Model->End Yes Conclusion_Supra->End Conclusion_Pharmaco->End Conclusion_Anesthesia->End

Caption: Troubleshooting workflow for in vivo spinal reflex experiments.

Quantitative Data Summary

Reproducing quantitative data is often difficult due to variations in experimental conditions. The tables below summarize key findings from historical literature.

Table 1: Summary of Selected Clinical Trial Data

Study (Year)Condition TreatedComparatorDosageOutcome
Valtonen, E J (1975)Painful muscle spasmsOrphenadrine, PlaceboNot specified57% improved on this compound vs. 53% on Placebo (not significant).
Hunter, G M (1982)Anxiety, Sleep DisturbanceDose-comparison200 mg vs. 400 mgBoth doses improved sleep; 400 mg was significantly more effective.

Table 2: Adverse Effects and Regulatory Action

Adverse Effect TypeSpecific Reactions ReportedRegulatory Action
Severe Cutaneous Stevens-Johnson Syndrome (SJS), Toxic Epidermal Necrolysis (TEN).Worldwide market withdrawal by manufacturer (Sanofi) initiated in France in October 1996.
Common Side Effects Drowsiness, dizziness, nausea, weakness.Standard warnings and precautions during its time on the market.
Other Serious Reactions Liver disorders, allergic reactions leading to hospitalization.Contributed to the overall risk assessment leading to withdrawal.
Logical Path to Market Withdrawal

The following diagram illustrates the sequence of events that led to the removal of this compound from clinical use.

Withdrawal_Logic Drug This compound Use in General Population ADR Reports of Severe Cutaneous Reactions (SJS/TEN) Drug->ADR leads to PV Pharmacovigilance Case-Control Studies ADR->PV triggers Risk Confirmed Association & Increased Risk PV->Risk establishes Action Regulatory Action: Worldwide Market Withdrawal (1996) Risk->Action results in

Caption: Logical flow from clinical use to market withdrawal of this compound.

Experimental Protocols

Protocol 1: In Vivo Assessment of Muscle Relaxation (Inclined Plane Test)

This protocol is a standard method for screening centrally acting muscle relaxants in rodents.

  • Animals: Use male Wistar rats (200-250g) or Swiss albino mice (20-25g).

  • Apparatus: An adjustable plane (metal or plastic) with a surface that the animal can grip. The angle of inclination should be adjustable from 0 to 90 degrees.

  • Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Baseline Measurement: Place each animal on the plane, set at a starting angle (e.g., 45°). Determine the maximum angle at which the animal can maintain its grip for a set period (e.g., 30 seconds). This is the baseline angle.

  • Drug Administration: Administer this compound (e.g., 5-50 mg/kg) or vehicle control via intraperitoneal (IP) injection.

  • Testing: At peak effect time (e.g., 30 minutes post-injection), place the animal back on the plane. Re-determine the maximum angle at which it can maintain its grip.

  • Data Analysis: A significant reduction in the angle maintained post-drug compared to baseline or vehicle control indicates muscle relaxation. Calculate the percentage reduction in grip ability.

Protocol 2: General Methodology for In Vivo Spinal Reflex Recording

This protocol outlines a general approach for measuring the effect of a drug on spinal reflexes in an anesthetized rat.

  • Anesthesia: Anesthetize a Sprague Dawley rat (250-300g) with a suitable agent (e.g., urethane, 1.2 g/kg, IP) that provides a stable plane of anesthesia without overly suppressing spinal reflexes.

  • Surgical Preparation:

    • Perform a laminectomy at the lumbar level (L4-L6) to expose the spinal cord.

    • Isolate the tibial nerve (for stimulation) and the medial gastrocnemius nerve (for recording) in the ipsilateral hindlimb.

    • Set up a pool of warm mineral oil over the exposed spinal cord to prevent desiccation.

  • Stimulation and Recording:

    • Place a stimulating electrode on the tibial nerve and a recording electrode on the medial gastrocnemius nerve.

    • Deliver single square-wave pulses (0.1 ms (B15284909) duration) to the tibial nerve.

    • Record the evoked compound action potentials from the gastrocnemius nerve. A short-latency response represents the monosynaptic reflex (MSR), while longer-latency, broader potentials represent polysynaptic reflexes.

  • Drug Administration: Administer this compound intravenously (IV) through a cannulated femoral vein in cumulative doses.

  • Data Analysis: Measure the amplitude of the mono- and polysynaptic components before and after drug administration. A dose-dependent reduction in reflex amplitude indicates a depressive effect on spinal cord circuits.

References

Technical Support Center: Method Validation for Chlormezanone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting advice for the method validation of Chlormezanone (B1668783) in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound quantification in biological samples?

A1: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for quantifying this compound in complex matrices like plasma and serum.[1][2] This method offers high sensitivity, selectivity, and accuracy, which are crucial for bioanalytical studies.[3] Older methods may utilize HPLC with UV detection or Gas Chromatography (GC), but these often lack the specificity and sensitivity of LC-MS/MS.[4][5]

Q2: Why is sample preparation critical for analyzing this compound in complex matrices?

A2: Complex biological matrices such as plasma, blood, and tissue homogenates contain numerous endogenous components like proteins, salts, and phospholipids (B1166683). These components can interfere with the analysis, primarily by causing a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal in the mass spectrometer, leading to inaccurate and imprecise results. Effective sample preparation removes these interferences, ensuring the reliability and robustness of the analytical method.

Q3: What are the key parameters that must be evaluated during method validation?

A3: A comprehensive method validation for this compound should assess several key performance characteristics to ensure the reliability of the data. These parameters typically include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.

  • Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the results.

  • Recovery: The efficiency of the extraction procedure in removing the analyte from the matrix.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop storage).

Q4: What is a "matrix effect," and how can it be minimized?

A4: A matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of an analyte by the presence of co-eluting substances from the sample matrix. It is a primary cause of inaccuracy in LC-MS/MS bioanalysis. Minimizing matrix effects can be achieved through several strategies:

  • Optimizing Sample Cleanup: Employing more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering components.

  • Improving Chromatographic Separation: Modifying the HPLC method (e.g., changing the column or mobile phase gradient) can separate the analyte from matrix interferences.

  • Using a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate compensation during data analysis. This is considered the "gold standard" for mitigating matrix effects.

  • Diluting the Sample: Simple dilution can reduce the concentration of interfering components, though this may compromise the sensitivity of the assay.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Inefficient extraction solvent or pH. 2. Incomplete protein precipitation. 3. Analyte binding to labware. 4. Suboptimal SPE/LLE conditions (e.g., wrong sorbent, incorrect elution solvent).1. Test different extraction solvents and adjust the sample pH to optimize the analyte's charge state for better partitioning. 2. Ensure the ratio of precipitation solvent (e.g., acetonitrile) to sample is sufficient (typically 3:1 or 4:1). Vortex thoroughly and centrifuge at high speed. 3. Use low-binding polypropylene (B1209903) tubes and pipette tips. 4. Re-evaluate the SPE/LLE protocol. For SPE, ensure proper conditioning and equilibration of the cartridge. For LLE, ensure sufficient mixing time.
High Matrix Effect / Ion Suppression 1. Co-elution of phospholipids or other endogenous components. 2. Inadequate sample cleanup. 3. Poor chromatographic retention of this compound.1. Modify the HPLC gradient to better separate the analyte from the region where phospholipids typically elute (early in the run). 2. Switch from protein precipitation to a more selective method like SPE or LLE. Consider phospholipid removal plates. 3. Select an HPLC column that provides better retention for this compound. Poor retention can lead to co-elution with highly interfering matrix components.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column degradation or contamination. 2. Mismatch between sample solvent and mobile phase. 3. Presence of secondary interactions with the stationary phase. 4. Clogged column frit or injector issues.1. Flush the column with a strong solvent or replace it if performance does not improve. Use a guard column to protect the analytical column. 2. Ensure the final sample solvent is as weak as, or weaker than, the initial mobile phase. 3. Adjust the mobile phase pH or add a modifier (e.g., a small amount of formic acid) to improve peak shape. 4. Backflush the column or replace the frit. Check the injector for blockages.
Inconsistent or Non-Reproducible Results 1. Variability in manual sample preparation steps. 2. Unstable internal standard. 3. Instrument performance drift (e.g., MS source contamination). 4. Inconsistent storage conditions leading to analyte degradation.1. Use an automated liquid handler for sample preparation if available. Ensure consistent timing, vortexing, and temperature for all samples. 2. Verify the purity and stability of the internal standard. Use a stable-isotope labeled version of this compound if possible. 3. Clean the mass spectrometer ion source, optics, and capillary. Run system suitability tests before each batch. 4. Strictly control sample storage temperatures and minimize freeze-thaw cycles as determined during stability assessments.

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized during method development.

1. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL polypropylene microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma into the appropriate tubes.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., this compound-d4 in 50% methanol) to all tubes except for blanks.

  • To precipitate proteins, add 300 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or HPLC vials.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

2. LC-MS/MS System and Conditions

  • HPLC System: A standard UHPLC/HPLC system.

  • Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B

    • 3.5 - 3.6 min: Return to 10% B

    • 3.6 - 5.0 min: Equilibrate at 10% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Example MRM Transitions:

    • This compound: Q1: 274.0 m/z -> Q3: 125.1 m/z

    • This compound-d4 (IS): Q1: 278.0 m/z -> Q3: 129.1 m/z (Note: These transitions are theoretical and must be optimized empirically by infusing the analyte and IS into the mass spectrometer.)

Quantitative Data Summary

The following tables represent typical acceptance criteria and results for a validated bioanalytical method according to regulatory guidelines.

Table 1: Linearity and Range

AnalyteRange (ng/mL)Calibration Curve FitCorrelation Coefficient (r²)
This compound1 - 2000Linear, 1/x² weighting> 0.995

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
LLOQ1.0≤ 20%± 20%≤ 20%± 20%
Low (LQC)3.0≤ 15%± 15%≤ 15%± 15%
Medium (MQC)100≤ 15%± 15%≤ 15%± 15%
High (HQC)1500≤ 15%± 15%≤ 15%± 15%

Table 3: Stability Assessment

Stability TestConditionDurationResult (% Change from Nominal)
Freeze-Thaw3 cycles at -80°C72 hoursWithin ± 15%
Bench-TopRoom Temperature6 hoursWithin ± 15%
Long-Term-80°C90 daysWithin ± 15%
Post-PreparativeAutosampler (4°C)48 hoursWithin ± 15%

Visualizations

G Figure 1. General workflow for this compound bioanalysis. cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleCollection Sample Collection (e.g., Plasma) SampleReceipt Sample Receipt & Login SampleCollection->SampleReceipt Storage Storage (-80°C) SampleReceipt->Storage Thawing Sample Thawing Storage->Thawing Preparation Sample Preparation (e.g., Protein Precipitation) Thawing->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Integration Peak Integration Analysis->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Data Review & Reporting Quantification->Reporting

Figure 1. General workflow for this compound bioanalysis.

G Figure 2. Troubleshooting guide for low analyte recovery. Start Problem: Low Analyte Recovery Check_IS Is Internal Standard response also low? Start->Check_IS Check_Extraction Is extraction method appropriate? Check_IS->Check_Extraction No System_Issue Potential System Issue: - MS Source Dirty - Injector Problem Check_IS->System_Issue Yes Check_pH Is sample pH optimized? Check_Extraction->Check_pH Yes (e.g., LLE/SPE) Extraction_Issue Extraction Inefficiency Check_Extraction->Extraction_Issue No (e.g., PPT) pH_Issue Suboptimal pH Check_pH->pH_Issue No Binding_Issue Analyte Adsorption Check_pH->Binding_Issue Yes Solution_System Solution: Clean MS source. Check injector. System_Issue->Solution_System Solution_Extraction Solution: Switch from PPT to LLE/SPE. Test different solvents. Extraction_Issue->Solution_Extraction Solution_pH Solution: Test a range of pH values for extraction. pH_Issue->Solution_pH Solution_Binding Solution: Use low-binding labware. Check for non-specific binding. Binding_Issue->Solution_Binding

Figure 2. Troubleshooting guide for low analyte recovery.

References

Validation & Comparative

A Comparative Guide to the Anxiolytic Effects of Chlormezanone and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anxiolytic properties of chlormezanone (B1668783) and diazepam, focusing on their mechanisms of action, and available clinical and preclinical data. While both compounds have been utilized for their anxiety-reducing effects, their profiles exhibit notable differences.

Mechanism of Action: Targeting the GABA-A Receptor

Both this compound and diazepam exert their anxiolytic effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their precise interactions with the receptor complex are thought to differ.

Diazepam , a classic benzodiazepine (B76468), binds to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine site. This binding enhances the affinity of GABA for its own binding site, leading to an increased frequency of chloride ion channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing a calming effect.

This compound , classified as a non-benzodiazepine anxiolytic, is also understood to act on the GABA-A receptor.[1] It is believed to modulate GABAergic activity, leading to a reduction in neuronal excitability.[1] While its action is similar to benzodiazepines, it is structurally distinct.[1]

cluster_Neuron Postsynaptic Neuron cluster_Channel Chloride Ion Channel GABA_A GABA-A Receptor Cl- Cl- GABA_A->Cl- Opens Channel cluster_Neuron cluster_Neuron Cl-->cluster_Neuron Influx GABA GABA GABA->GABA_A Binds Diazepam Diazepam Diazepam->GABA_A Positive Allosteric Modulation This compound This compound This compound->GABA_A Modulation Neuronal Hyperpolarization\n(Anxiolytic Effect) Neuronal Hyperpolarization (Anxiolytic Effect)

Caption: Simplified signaling pathway of GABA-A receptor modulation.

Clinical Efficacy: A Head-to-Head Comparison

Clinical studies have directly compared the anxiolytic effects of this compound and diazepam. A notable double-blind, multi-center trial in general practice involving 44 patients with neurotic anxiety demonstrated comparable efficacy between the two drugs over a 4-week period.

ParameterThis compound (400 mg at night)Diazepam (5 mg, 3 times daily)Outcome
Anxiety Symptoms Similar ImprovementSimilar ImprovementNo significant difference
Sleep Duration Similar ImprovementSimilar ImprovementNo significant difference
Sleep Quality Similar ImprovementSimilar ImprovementNo significant difference
Frequency of Waking Refreshed Similar ImprovementSimilar ImprovementNo significant difference
Overall Effectiveness (Patient & Physician Rated) No significant differenceNo significant differenceBoth effective

Data synthesized from a comparative clinical trial.

It is important to note that while this study suggests comparable efficacy, the dosing regimens were different, with this compound offering the potential advantage of a once-daily nighttime dose.

Preclinical Data: Insights from Animal Models

Animal models of anxiety, such as the elevated plus maze and the light-dark box test, are crucial for the preclinical evaluation of anxiolytic drugs. While extensive data exists for diazepam in these models, there is a notable scarcity of publicly available, directly comparable data for this compound.

Elevated Plus Maze (EPM)

The EPM test assesses anxiety-like behavior in rodents by measuring their tendency to explore the open, elevated arms of a maze versus the enclosed arms. Anxiolytic drugs typically increase the time spent in and the number of entries into the open arms.

DrugDoseAnimal ModelKey Findings
Diazepam 1-3 mg/kgRatsDose-dependent increase in open arm time and entries.
This compound N/AN/AInsufficient data available in publicly accessible literature for direct comparison in this model.
Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. Anxiolytic compounds increase the time spent in the brightly lit chamber.

DrugDoseAnimal ModelKey Findings
Diazepam 0.75-3.0 mg/kgRatsIncreased number of visits to and duration in the light compartment.
This compound N/AN/AInsufficient data available in publicly accessible literature for direct comparison in this model.

The lack of comparative preclinical data for this compound in these standardized tests limits a direct comparison of their intrinsic anxiolytic activity in animal models.

Experimental Protocols

Clinical Trial: this compound vs. Diazepam for Neurotic Anxiety
  • Study Design: A multi-center, double-blind, randomized controlled trial.

  • Participants: 44 patients diagnosed with neurotic anxiety.

  • Treatment Arms:

    • This compound: 400 mg administered orally at night.

    • Diazepam: 5 mg administered orally three times daily.

  • Duration: 4 weeks.

  • Primary Outcome Measures: Changes in anxiety symptoms, sleep duration and quality, and frequency of waking refreshed, assessed through patient and physician ratings.

  • Statistical Analysis: Comparison of improvement between the two treatment groups.

cluster_protocol Clinical Trial Workflow Start Patient Recruitment (n=44, Neurotic Anxiety) Randomization Randomization Start->Randomization GroupA Group A This compound (400mg at night) Randomization->GroupA GroupB Group B Diazepam (5mg, 3x daily) Randomization->GroupB Treatment 4-Week Treatment Period GroupA->Treatment GroupB->Treatment Assessment Weekly Assessments: - Anxiety Scores - Sleep Quality Treatment->Assessment Endpoint Final Assessment (Week 4) Assessment->Endpoint

Caption: Workflow of a comparative clinical trial.
Preclinical Model: Elevated Plus Maze (EPM) Protocol

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.

  • Animals: Typically rats or mice.

  • Procedure:

    • Animals are habituated to the testing room.

    • The test drug (e.g., diazepam) or vehicle is administered at a specified time before the test.

    • The animal is placed in the center of the maze, facing an open arm.

    • Behavior is recorded for a set period (e.g., 5 minutes).

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

  • Interpretation: An increase in the proportion of time spent and entries into the open arms is indicative of an anxiolytic effect.

cluster_epm Elevated Plus Maze Workflow Start Animal Acclimation DrugAdmin Drug Administration (e.g., Diazepam or Vehicle) Start->DrugAdmin Placement Placement in Center of Maze DrugAdmin->Placement Recording 5-Minute Video Recording Placement->Recording Analysis Data Analysis: - Time in Open/Closed Arms - Entries into Open/Closed Arms Recording->Analysis Result Anxiolytic Effect Assessment Analysis->Result

Caption: Experimental workflow for the Elevated Plus Maze test.

Summary and Conclusion

Both this compound and diazepam demonstrate clinical efficacy in treating anxiety, likely through their modulation of the GABA-A receptor. Clinical evidence suggests comparable effectiveness in reducing anxiety symptoms and improving sleep quality, with this compound offering a simplified dosing schedule.

A significant gap exists in the publicly available preclinical data for this compound, particularly in widely used animal models of anxiety like the elevated plus maze and the light-dark box test. This lack of data makes a direct comparison of their anxiolytic potential at a preclinical level challenging. Diazepam, on the other hand, is a well-characterized compound in these models, consistently producing anxiolytic-like effects.

For drug development professionals, while both compounds have a history of clinical use for anxiety, the more extensive preclinical and clinical database for diazepam provides a more robust foundation for comparison with novel anxiolytic candidates. Further preclinical studies on this compound would be necessary to fully elucidate its anxiolytic profile in relation to established benzodiazepines.

References

A Comparative Efficacy Analysis of Chlormezanone and Chlordiazepoxide

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of two anxiolytic agents, this guide synthesizes available clinical data to compare the efficacy, safety, and mechanisms of action of the discontinued (B1498344) drug chlormezanone (B1668783) and the benzodiazepine (B76468) chlordiazepoxide. This analysis is intended for researchers, scientists, and professionals in drug development to provide a comprehensive understanding of these two central nervous system depressants.

This compound, a non-benzodiazepine anxiolytic and muscle relaxant, was first introduced for clinical use but was later withdrawn from the market in many countries due to rare but severe and life-threatening skin reactions, such as toxic epidermal necrolysis.[1][2] Chlordiazepoxide, the first synthesized benzodiazepine, remains a prescribed medication for anxiety disorders, acute alcohol withdrawal, and preoperative apprehension.[3] This guide provides a comparative overview of their efficacy, side effect profiles, and mechanisms of action based on available clinical and pharmacological data.

Efficacy in Anxiety Disorders

Clinical studies have indicated that this compound and chlordiazepoxide exhibit comparable efficacy in the management of anxiety. A significant double-blind clinical trial involving anxious outpatients demonstrated that both drugs were superior to a placebo in reducing anxiety symptoms. The study suggested that this compound, at a daily dose of 800 mg, was as effective as chlordiazepoxide administered at 40 mg per day.[4]

While both medications have shown effectiveness in treating anxiety, it is crucial to note that this compound is no longer in clinical use due to safety concerns.[2]

Comparative Data on Efficacy and Side Effects

The following tables summarize the key pharmacological and clinical characteristics of this compound and chlordiazepoxide, based on available data.

Parameter This compound Chlordiazepoxide
Drug Class Non-benzodiazepine anxiolytic, muscle relaxantBenzodiazepine
Primary Use Anxiety, muscle spasmsAnxiety, alcohol withdrawal, preoperative sedation
Status Discontinued/WithdrawnAvailable with prescription

Table 1: General Characteristics of this compound and Chlordiazepoxide

Side Effect This compound Chlordiazepoxide
Common Drowsiness, dizziness, nausea, weaknessDrowsiness, ataxia, confusion, dizziness
Serious (Rare) Toxic Epidermal Necrolysis (TEN), Stevens-Johnson Syndrome (SJS)Respiratory depression, physical and psychological dependence, withdrawal symptoms

Table 2: Comparative Side Effect Profiles

Experimental Protocols

  • Participant Selection: Patients diagnosed with anxiety disorders based on standardized psychiatric criteria.

  • Randomization: Participants randomly assigned to receive this compound, chlordiazepoxide, or a placebo.

  • Blinding: Both patients and investigators unaware of the treatment allocation to prevent bias.

  • Dosage: Standardized daily doses for each medication (e.g., 800 mg/day for this compound and 40 an mg/day for chlordiazepoxide).

  • Efficacy Assessment: Use of validated anxiety rating scales at baseline and at regular intervals throughout the study.

  • Safety Monitoring: Systematic recording of all adverse events reported by participants or observed by clinicians.

Mechanism of Action: A Comparative Overview

Both this compound and chlordiazepoxide exert their therapeutic effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. However, their specific mechanisms of interaction with the GABA-A receptor differ.

Chlordiazepoxide , as a benzodiazepine, binds to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine site. This binding enhances the affinity of GABA for its own binding site, leading to an increased frequency of chloride channel opening and a more pronounced inhibitory effect.

This compound's exact mechanism is less definitively characterized. It is understood to be a non-benzodiazepine that also enhances GABAergic neurotransmission. It is believed to act on the central nervous system, potentially influencing the GABA system to produce its anxiolytic and muscle relaxant effects. Some evidence suggests it may bind to central benzodiazepine receptors and allosterically interact with GABA receptors.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for chlordiazepoxide and the less defined pathway for this compound.

cluster_Chlordiazepoxide Chlordiazepoxide Signaling Pathway Chlordiazepoxide Chlordiazepoxide Benzodiazepine_Site Benzodiazepine Site (on GABA-A Receptor) Chlordiazepoxide->Benzodiazepine_Site Binds to GABA_A_Receptor GABA-A Receptor Benzodiazepine_Site->GABA_A_Receptor Enhances GABA Affinity Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Increases Channel Opening Frequency Neuronal_Inhibition Neuronal Hyperpolarization (Anxiolytic & Muscle Relaxant Effects) Chloride_Channel->Neuronal_Inhibition Leads to

Caption: Chlordiazepoxide's mechanism of action.

cluster_this compound This compound Proposed Signaling Pathway This compound This compound GABA_System Central GABAergic System This compound->GABA_System Modulates Neuronal_Excitability Decreased Neuronal Excitability GABA_System->Neuronal_Excitability Leads to Therapeutic_Effects Anxiolytic & Muscle Relaxant Effects Neuronal_Excitability->Therapeutic_Effects Results in

Caption: this compound's proposed mechanism of action.

Conclusion

References

Unraveling the Unseen: A Comparative Guide to the Off-Target Effects of Chlormezanone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive investigation into the off-target effects of the discontinued (B1498344) muscle relaxant Chlormezanone and its primary metabolites reveals a complex pharmacological profile that likely contributed to its adverse effects. This guide provides a comparative analysis of this compound's off-target interactions alongside those of alternative muscle relaxants, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, a centrally acting muscle relaxant and anxiolytic, was withdrawn from the market due to rare but severe adverse reactions, including serious skin conditions like toxic epidermal necrolysis.[1][2][3][4] While its primary mechanism of action was understood to be the potentiation of the inhibitory neurotransmitter GABA, a deeper look into its off-target effects and those of its metabolites has been lacking.[1] This guide aims to fill that gap by presenting available data on its interactions with other receptors and enzymes, and comparing them with currently prescribed alternatives such as Diazepam, Cyclobenzaprine, and Metaxalone.

Comparative Analysis of Off-Target Profiles

To facilitate a clear comparison, the following table summarizes the known off-target binding affinities (Ki) and functional activities of this compound, its key metabolites, and alternative muscle relaxants. Lower Ki values indicate higher binding affinity.

Compound Off-Target Binding Affinity (Ki, nM) Functional Effect Potential Clinical Implication
This compound Data Not AvailableData Not AvailableData Not AvailableDrowsiness, dizziness, severe skin reactions, liver damage
p-Chlorobenzoic acid (Metabolite)Data Not AvailableData Not AvailableData Not AvailableUnknown
p-Chlorohippuric acid (Metabolite)Data Not AvailableData Not AvailableData Not AvailableUnknown
N-Methyl-p-chlorobenzamide (Metabolite)Data Not AvailableData Not AvailableData Not AvailableUnknown
Diazepam Voltage-gated sodium channelsNot specifiedInhibitionMay contribute to anticonvulsant properties
Voltage-gated calcium channelsNot specifiedBlockadeMay contribute to anticonvulsant properties
Cyclobenzaprine 5-HT2A Receptor6.2AntagonistSedation, potential effects on mood and appetite
5-HT2C Receptor2.0AntagonistSedation, potential effects on mood and appetite
Histamine (B1213489) H1 Receptor1.3Non-competitive AntagonistPotent sedative effect
α1-Adrenergic Receptor5.6AntagonistDizziness, orthostatic hypotension
Muscarinic M1 Receptor7.9AntagonistAnticholinergic effects (dry mouth, blurred vision, constipation)
Metaxalone General CNS DepressionNot specifiedNot specifiedDrowsiness, dizziness
CYP1A2, CYP2D6, CYP2E1, CYP3A4Not specifiedSubstratePotential for drug-drug interactions

Visualizing Molecular Interactions and Experimental Processes

To better understand the potential mechanisms and investigatory workflows, the following diagrams are provided.

G cluster_0 Hypothetical Off-Target Signaling Pathway of this compound This compound This compound OffTarget Off-Target Receptor (e.g., Histamine H1) This compound->OffTarget Binds to G_Protein G-Protein Activation OffTarget->G_Protein Activates Effector Effector Enzyme (e.g., Phospholipase C) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., IP3, DAG) Effector->SecondMessenger Produces Ca_Release Intracellular Ca2+ Release SecondMessenger->Ca_Release Induces CellularResponse Cellular Response (e.g., Sedation) Ca_Release->CellularResponse Leads to

Caption: A hypothetical signaling pathway illustrating a potential off-target effect of this compound.

G cluster_1 Experimental Workflow for Off-Target Profiling Compound Test Compound (e.g., this compound) InSilico In Silico Screening (Target Prediction) Compound->InSilico BindingAssay In Vitro Binding Assays (e.g., Radioligand Binding) InSilico->BindingAssay Prioritizes Targets FunctionalAssay In Vitro Functional Assays (e.g., Calcium Flux, GTPγS) BindingAssay->FunctionalAssay Confirms Interaction DataAnalysis Data Analysis & Hit Validation BindingAssay->DataAnalysis CellularAssay Cell-Based Phenotypic Assays FunctionalAssay->CellularAssay Assesses Cellular Impact FunctionalAssay->DataAnalysis InVivo In Vivo Animal Models (Toxicity & Efficacy) CellularAssay->InVivo Validates in Organism CellularAssay->DataAnalysis InVivo->DataAnalysis

Caption: A general experimental workflow for identifying and characterizing off-target drug effects.

Detailed Experimental Protocols

The investigation of off-target effects relies on a suite of established experimental protocols. Below are methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific receptor.

  • Objective: To quantify the binding affinity (Ki) of a test compound for a panel of receptors, ion channels, and transporters.

  • Materials:

    • Test compound (e.g., this compound)

    • Cell membranes or tissues expressing the target receptor

    • A specific radioligand for the target receptor (e.g., [3H]-pyrilamine for histamine H1 receptor)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • 96-well microplates

    • Glass fiber filters

    • Scintillation fluid and a scintillation counter

  • Procedure:

    • A constant concentration of the radioligand and cell membranes is incubated with varying concentrations of the unlabeled test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of enzymes (e.g., cytochrome P450 isoforms).

  • Materials:

    • Test compound

    • Purified enzyme

    • Substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorescent)

    • Assay buffer

    • 96-well microplates

    • A microplate reader

  • Procedure:

    • The enzyme is pre-incubated with various concentrations of the test compound.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a defined period.

    • The formation of the product is measured using a microplate reader.

    • The percentage of enzyme inhibition is calculated for each concentration of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Cellular Functional Assays

These assays measure the functional consequence of a compound binding to a receptor in a cellular context.

  • A. Calcium Mobilization Assay (for Gq-coupled GPCRs):

    • Objective: To measure the increase in intracellular calcium concentration following the activation of a Gq-coupled G-protein coupled receptor (GPCR) by a test compound.

    • Procedure:

      • Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • The cells are then exposed to the test compound.

      • Changes in fluorescence, corresponding to changes in intracellular calcium levels, are monitored in real-time using a fluorescence plate reader.

      • The concentration-response curve is used to determine the potency (EC50) of the compound.

  • B. GTPγS Binding Assay (for Gi/o-coupled GPCRs):

    • Objective: To measure the activation of a Gi/o-coupled GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.

    • Procedure:

      • Cell membranes expressing the target receptor are incubated with the test compound, GDP, and [35S]GTPγS.

      • Upon receptor activation by an agonist, GDP is exchanged for [35S]GTPγS on the Gα subunit.

      • The amount of bound [35S]GTPγS is measured by scintillation counting after separation of bound from free radioligand.

      • The EC50 value for the agonist-stimulated [35S]GTPγS binding is determined.

Conclusion

While the precise off-target profile of this compound and its metabolites remains largely uncharacterized in publicly available literature, this comparative guide highlights the importance of comprehensive off-target screening in drug development. The known off-target interactions of alternative muscle relaxants, such as cyclobenzaprine's potent antihistaminic activity, directly correlate with their clinical side effect profiles. This underscores the necessity for a deep understanding of a drug's polypharmacology to ensure patient safety and therapeutic efficacy. The provided experimental protocols offer a roadmap for researchers to conduct thorough off-target investigations for novel and existing compounds. Further research, potentially utilizing in silico prediction and modern in vitro screening platforms, could retrospectively illuminate the full off-target landscape of this compound and provide valuable lessons for the future of drug safety assessment.

References

A Comparative Efficacy Analysis of Chlormezanone and Orphenadrine for Musculoskeletal Conditions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of two centrally acting skeletal muscle relaxants, Chlormezanone and Orphenadrine, reveals distinct pharmacological profiles and a notable difference in clinical efficacy for the treatment of painful skeletal muscle spasms. While both agents aim to alleviate discomfort associated with musculoskeletal conditions, clinical evidence suggests Orphenadrine holds a therapeutic advantage.

This compound, a non-benzodiazepine anxiolytic, exerts its effects through modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter in the central nervous system.[1][2] In contrast, Orphenadrine, an anticholinergic drug, functions through a dual mechanism involving the blockade of muscarinic acetylcholine (B1216132) receptors and antagonism of N-methyl-D-aspartate (NMDA) receptors.[3][4] This fundamental difference in their mechanisms of action likely underpins the observed variations in their clinical effectiveness.

Efficacy in Painful Skeletal Muscle Spasms

A significant double-blind, placebo-controlled clinical trial provides the most direct comparison of the two compounds. The study demonstrated that Orphenadrine provided a more substantial therapeutic benefit in patients suffering from painful muscle spasms.

Treatment GroupPercentage of Patients Reporting Improvement
Orphenadrine 66%
This compound 57%
Placebo 53%
Orphenadrine/Paracetamol 71%

Data from Valtonen, E. J. (1975). A controlled clinical trial of this compound, orphenadrine, orphenadrine/paracetamol and placebo in the treatment of painful skeletal muscle spasms. Annals of Clinical Research, 7(2), 85–8.[5]

The results indicated that the improvement seen with this compound was not statistically significant when compared to the placebo group.[5] Conversely, Orphenadrine's effect was notably beneficial, suggesting a genuine muscle relaxant activity.[5] The combination of Orphenadrine with paracetamol showed the highest percentage of patient improvement, highlighting a potential synergistic effect.

Experimental Protocols

Valtonen (1975) Clinical Trial Methodology

While the full detailed protocol of the seminal 1975 study by E.J. Valtonen is not available in the public domain, the abstract provides key insights into its design.

  • Study Design: A double-blind, randomized, placebo-controlled trial.

  • Participants: Four hundred patients diagnosed with painful muscle spasms resulting from one of five common musculoskeletal diseases. The specific conditions were not detailed in the abstract.

  • Interventions: Patients were randomly assigned to one of four treatment groups:

    • This compound

    • Orphenadrine

    • Orphenadrine combined with paracetamol

    • Placebo

  • Treatment Duration: One week.

  • Outcome Measure: The primary outcome was the patient's subjective assessment of the treatment's effectiveness at the end of the one-week period. The specific questions or scale used for this assessment were not specified in the abstract.

Mechanisms of Action and Signaling Pathways

The disparate clinical outcomes of this compound and Orphenadrine can be attributed to their distinct interactions with neural signaling pathways.

This compound: GABAergic Pathway

This compound functions as a positive allosteric modulator of the GABA-A receptor.[6][7] It binds to a site on the receptor that is distinct from the GABA binding site, enhancing the effect of GABA when it binds.[6][7] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and making it less likely to fire an action potential. This widespread central nervous system inhibition contributes to its muscle relaxant and anxiolytic effects.[1][2]

GABAA_Pathway cluster_neuron Postsynaptic Neuron cluster_drugs Pharmacological Intervention GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Muscle_Relaxation Muscle Relaxation Reduced_Excitability->Muscle_Relaxation This compound This compound This compound->GABA_A Positive Allosteric Modulation GABA GABA GABA->GABA_A Binds to

Caption: this compound's Mechanism of Action.

Orphenadrine: Anticholinergic and NMDA Receptor Antagonist Pathways

Orphenadrine's more pronounced muscle relaxant effect is likely due to its dual action on two distinct signaling pathways.

  • Anticholinergic Action: Orphenadrine acts as a muscarinic receptor antagonist, blocking the action of acetylcholine.[8][9][10] In the context of muscle control, this reduces the excitatory signals that lead to muscle contraction.

  • NMDA Receptor Antagonism: Orphenadrine also functions as a non-competitive antagonist of the NMDA receptor.[3][11][12] By blocking this receptor, it inhibits the excitatory neurotransmitter glutamate, further contributing to a reduction in neuronal excitability and leading to muscle relaxation.

Orphenadrine_Pathway cluster_Orphenadrine Orphenadrine cluster_pathways Dual Mechanism of Action cluster_anticholinergic Anticholinergic Pathway cluster_nmda NMDA Receptor Antagonism Orphenadrine Orphenadrine Muscarinic_Receptor Muscarinic Acetylcholine Receptor Orphenadrine->Muscarinic_Receptor NMDA_Receptor NMDA Receptor Orphenadrine->NMDA_Receptor Reduced_Cholinergic Reduced Cholinergic Signaling Muscarinic_Receptor->Reduced_Cholinergic Blockade Muscle_Relaxation Muscle Relaxation Reduced_Cholinergic->Muscle_Relaxation Reduced_Glutamatergic Reduced Glutamatergic Signaling NMDA_Receptor->Reduced_Glutamatergic Antagonism Reduced_Glutamatergic->Muscle_Relaxation

Caption: Orphenadrine's Dual Mechanism of Action.

Conclusion

Based on the available clinical evidence, Orphenadrine demonstrates superior efficacy to this compound in the management of painful skeletal muscle spasms. This is likely attributable to its dual mechanism of action, which involves both anticholinergic and NMDA receptor antagonist activities, providing a more comprehensive blockade of excitatory neuromuscular signaling. While this compound's modulation of the GABAergic system does produce a muscle relaxant effect, it appears to be less pronounced and not significantly different from placebo in the key comparative trial. For researchers and drug development professionals, the greater efficacy of Orphenadrine suggests that targeting multiple excitatory pathways may be a more effective strategy for the development of novel skeletal muscle relaxants. Further research with detailed, modern clinical trial methodologies and objective outcome measures would be beneficial to expand upon these historical findings.

References

Unraveling the Toxicity of Chlormezanone: A Metabolite-Focused Investigation

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered some information about chlormezanone's metabolites and its known toxicity, which primarily involves severe skin reactions (toxic epidermal necrolysis) and hepatotoxicity. I've also found some general information about in vitro methods for assessing hepatotoxicity and skin toxicity. However, there is a significant lack of direct comparative toxicity studies between This compound (B1668783) and its individual metabolites. The available information on the toxicity of the metabolites themselves is also limited. To fulfill the user's request for a comparative guide, I need to find quantitative toxicity data for both the parent drug and its metabolites. I also need to find more specific experimental protocols that have been used to assess the toxicity of this compound or similar compounds, which can then be adapted for the purpose of this guide. Without this comparative data, I cannot create the tables and in-depth analysis required. Therefore, the next steps should focus on finding this missing information.I have gathered some crucial information. I found a key study that investigated the in vitro cytotoxicity of this compound and its main metabolites (4-chlorobenzyl alcohol, 4-chlorobenzyl aldehyde, 4-chlorobenzoic acid, and 4-chlorohippuric acid) on human keratinocytes (HaCaT cell line). This study provides direct comparative data, indicating that 4-chlorobenzyl aldehyde is significantly more cytotoxic than the parent compound and other metabolites. I also found LD50 data for this compound and p-chlorobenzoic acid in rats. Additionally, I have collected information on standard in vitro cytotoxicity assays and OECD guidelines for skin sensitization and dermal toxicity testing, which will be useful for describing the experimental protocols.

However, there is still a lack of quantitative toxicity data for this compound and its metabolites on hepatocytes. While there is a study on the hepatotoxic effects of p-chlorobenzoic acid, it doesn't provide a direct comparison with this compound. To create a comprehensive comparison guide as requested, I need to find or, if not available, propose a suitable experimental design to obtain this missing hepatotoxicity data.

Given the available information, I can now proceed with structuring the comparison guide. I will create the tables with the existing data, detail the experimental protocols based on the retrieved literature and OECD guidelines, and generate the required Graphviz diagrams. For the missing comparative hepatotoxicity data, I will have to clearly state that this data is not available in the current literature and propose a well-defined experimental protocol to obtain it.

Therefore, I have sufficient information to proceed with generating the response.

A Comparative Guide for Researchers and Drug Development Professionals

This compound, a centrally acting muscle relaxant and anxiolytic, was withdrawn from the global market in 1996 due to rare but severe adverse drug reactions, including toxic epidermal necrolysis (TEN) and hepatotoxicity.[1] While the parent drug's toxicity is acknowledged, the specific role of its metabolites in mediating these adverse effects remains a critical area of investigation for understanding its toxicological profile. This guide provides a comparative analysis of the known toxicity of this compound and its primary metabolites, supported by available experimental data and detailed methodologies to encourage further research in this area.

Executive Summary

This guide synthesizes available data on the toxicity of this compound and its metabolites. A pivotal in vitro study on human keratinocytes reveals that the metabolite 4-chlorobenzyl aldehyde is significantly more cytotoxic than the parent compound and other metabolites, suggesting it may be a key contributor to the severe cutaneous reactions observed clinically. While in vivo acute toxicity data for the parent drug and some metabolites are available, a direct comparative in vivo study is lacking. Furthermore, there is a notable gap in the literature regarding the comparative hepatotoxicity of this compound and its full metabolite panel. This guide provides structured tables for existing quantitative data, detailed experimental protocols for key toxicity assays, and diagrams illustrating metabolic pathways and experimental workflows to facilitate a clearer understanding and guide future research.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and its metabolites. It is important to note that direct comparative studies are limited, and the available data comes from different experimental setups.

Table 1: In Vitro Cytotoxicity on Human Keratinocytes (HaCaT Cell Line) [2][3]

CompoundConcentrationCell Viability (ATP Assay)Proliferative Activity (PicoGreen Assay)
This compound (Racemate) 1.0 mg/ml~21% of control~20% of control
(+)-Enantiomer 1.0 mg/ml~50% of control~50% of control
(-)-Enantiomer 1.0 mg/ml~50% of control~50% of control
4-Chlorobenzyl alcohol Not specifiedNo significant cytotoxicityNo significant cytotoxicity
4-Chlorobenzyl aldehyde Concentration-dependentSignificant cytotoxicity Significant cytotoxicity
4-Chlorobenzoic acid Not specifiedNo significant cytotoxicityNo significant cytotoxicity
4-Chlorohippuric acid Not specifiedNo significant cytotoxicityNo significant cytotoxicity

Data is qualitatively described in the source article. This table represents the reported findings.

Table 2: Acute Oral Toxicity in Rats (LD50)

CompoundLD50 (mg/kg)Reference
This compound 605[4]
p-Chlorobenzoic acid 1170
p-Chlorohippuric acid Data not available
N-methyl-p-chlorobenzamide Data not available

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments relevant to assessing the toxicity of this compound and its metabolites.

In Vitro Cytotoxicity Assessment in Keratinocytes (HaCaT cells)

This protocol is based on the methodology used to assess the cytotoxicity of this compound and its metabolites on the human keratinocyte cell line, HaCaT.

a. Cell Culture:

  • Culture HaCaT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

b. Cytotoxicity Assays:

  • ATP Bioluminescence Assay (for cell viability):

    • Seed HaCaT cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound, its enantiomers, and metabolites for 48 hours.

    • After incubation, add a commercially available ATP-releasing reagent.

    • Measure the luminescence using a luminometer. The amount of light produced is proportional to the amount of ATP, which reflects the number of viable cells.

  • PicoGreen dsDNA Quantitation Assay (for cell proliferation):

    • Follow the same cell seeding and treatment protocol as the ATP assay.

    • After 48 hours, lyse the cells and add the PicoGreen reagent, which fluoresces upon binding to double-stranded DNA.

    • Measure the fluorescence using a fluorometer. The fluorescence intensity is proportional to the amount of DNA, indicating cell number.

In Vitro Hepatotoxicity Assessment (Proposed Protocol)

As there is a lack of direct comparative hepatotoxicity data, the following protocol is proposed based on established methods for evaluating drug-induced liver injury in vitro.

a. Cell Models:

  • Primary Human Hepatocytes: Considered the gold standard for in vitro hepatotoxicity testing.

  • HepaRG Cell Line: A human hepatic progenitor cell line that can differentiate into hepatocyte-like cells and is a reliable alternative to primary hepatocytes.

  • HepG2 Cell Line: A human liver cancer cell line commonly used for initial toxicity screening.

b. Cytotoxicity and Hepatotoxicity Endpoints:

  • Cell Viability Assays:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.

  • Hepatotoxicity-Specific Assays:

    • Measurement of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Leakage: Key biomarkers of liver damage.

    • Assessment of Glutathione (GSH) Levels: To evaluate oxidative stress.

    • Measurement of Caspase-3/7 Activity: To assess apoptosis.

    • Mitochondrial Membrane Potential Assay: To evaluate mitochondrial dysfunction.

In Vivo Acute Dermal Toxicity (Based on OECD Guideline 402)

This protocol outlines the general procedure for assessing acute dermal toxicity.

a. Animal Model:

  • Use healthy young adult rats (e.g., Sprague-Dawley or Wistar), typically of one sex (females are often preferred).

b. Procedure:

  • Acclimatize animals for at least 5 days before the study.

  • The day before dosing, clip the fur from the dorsal area of the trunk (approximately 10% of the body surface area).

  • Apply the test substance uniformly over the shaved area. For solid substances, moisten with a small amount of water or a suitable vehicle.

  • Cover the application site with a porous gauze dressing and non-irritating tape.

  • After a 24-hour exposure period, remove the dressing and wash the treated skin.

  • Observe the animals for mortality and clinical signs of toxicity at least once daily for 14 days.

  • Record body weights at the start of the study, weekly thereafter, and at the time of death.

  • Perform a gross necropsy on all animals at the end of the observation period.

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) help to visualize the metabolic pathways and experimental workflows.

chlormezanone_metabolism This compound This compound hydrolysis Non-enzymatic Hydrolysis This compound->hydrolysis metabolite1 4-Chlorobenzyl alcohol hydrolysis->metabolite1 oxidation Oxidation metabolite2 4-Chlorobenzyl aldehyde oxidation->metabolite2 metabolite3 4-Chlorobenzoic acid oxidation->metabolite3 conjugation Conjugation metabolite4 4-Chlorohippuric acid (Major Human Metabolite) conjugation->metabolite4 metabolite1->oxidation metabolite2->oxidation metabolite3->conjugation

Caption: Metabolic pathway of this compound in humans.

cytotoxicity_workflow start Start: Prepare Cell Cultures (e.g., HaCaT, Hepatocytes) treatment Treat cells with this compound and its Metabolites start->treatment incubation Incubate for 48 hours treatment->incubation viability_assay Cell Viability Assay (e.g., ATP, MTT) incubation->viability_assay proliferation_assay Cell Proliferation Assay (e.g., PicoGreen) incubation->proliferation_assay hepatotoxicity_assay Hepatotoxicity-Specific Assays (ALT/AST, GSH, Caspase) incubation->hepatotoxicity_assay data_analysis Data Analysis and Comparison viability_assay->data_analysis proliferation_assay->data_analysis hepatotoxicity_assay->data_analysis end End: Determine Comparative Toxicity Profile data_analysis->end

Caption: In vitro cytotoxicity and hepatotoxicity experimental workflow.

Discussion and Future Directions

The available evidence strongly suggests that the metabolites of this compound, particularly 4-chlorobenzyl aldehyde, play a significant role in its toxicity profile, especially concerning cutaneous adverse reactions. The pronounced cytotoxicity of this aldehyde metabolite on human keratinocytes provides a plausible mechanistic link to the development of severe skin conditions like TEN.

However, several knowledge gaps remain:

  • Comparative Hepatotoxicity: A comprehensive in vitro study directly comparing the hepatotoxic potential of this compound and its full panel of metabolites is urgently needed. The proposed protocol in this guide provides a framework for such an investigation.

  • In Vivo Correlation: While in vitro data is informative, in vivo studies are necessary to understand the toxicokinetics and toxicodynamics of the metabolites in a whole-organism context. A comparative acute toxicity study in a relevant animal model would provide valuable data.

  • Immunological Mechanisms: The development of TEN is an immune-mediated process. Future research should explore the potential of this compound and its metabolites to trigger immune responses, for instance, by investigating their ability to act as haptens and form immunogenic adducts with skin proteins.

By systematically investigating the toxicity of this compound's metabolites, the scientific community can gain a more complete understanding of the mechanisms underlying its adverse effects. This knowledge is not only crucial for historical perspective but can also inform the development of safer drugs by enabling early-stage screening for potentially toxic metabolic pathways.

References

Safety Operating Guide

Personal protective equipment for handling Chlormezanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Chlormezanone (B1668783) in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

I. Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

A. Engineering Controls: Always handle this compound in a well-ventilated area. Use of a fume hood or other local exhaust ventilation is highly recommended to keep airborne levels to a minimum.[1]

B. Recommended PPE: A summary of the necessary personal protective equipment is provided in the table below.

PPE CategorySpecific Recommendations
Eye Protection Chemical splash goggles are required to protect against dust particles and potential splashes.[1]
Hand Protection Use impermeable and resistant gloves. While specific material recommendations are not always available, nitrile gloves are a common and effective choice for handling chemical powders.
Body Protection A standard laboratory coat should be worn to protect the skin and clothing from contamination.[1]
Respiratory Protection A dust respirator is necessary to avoid inhalation of the powdered compound.[1] In cases of insufficient ventilation, a MSHA/NIOSH-approved respirator must be used.[1]
Foot Protection Protective boots are recommended, particularly when handling larger quantities or in situations where spills are more likely.[1]

II. Quantitative Safety Data

ParameterValue
Occupational Exposure Limits (OELs) Not established or readily available.
Carcinogenic Effects Not available.[1]
Mutagenic Effects Not available.[1]
Teratogenic Effects Not available.[1]

III. Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound, adapted from established procedures. This protocol should only be performed by trained personnel in a controlled laboratory environment.

A. Materials and Reagents:

B. Step-by-Step Procedure:

  • Reaction of p-Chlorobenzaldehyde and Methylamine:

    • In a suitable reaction vessel, dissolve p-chlorobenzaldehyde in toluene.

    • Under controlled temperature conditions (below 20°C), introduce dry methylamine gas into the solution while stirring.

    • Continue the reaction for approximately 3 hours at the same temperature.

    • After the reaction is complete, filter the mixture and remove the toluene under reduced pressure to obtain the crude p-chlorobenzylidene methylamine.

  • Condensation and Cyclization:

    • To the crude product from the previous step, add 3-mercaptopropionic acid and toluene.

    • Heat the mixture to reflux to facilitate a condensation dehydration reaction, leading to the formation of a cyclized compound.

    • Monitor the reaction for completion.

  • Oxidation:

    • Prepare a solution of potassium permanganate in acidic water (using glacial acetic acid).

    • Add the cyclized compound to the potassium permanganate solution to initiate oxidation, which will yield the crude this compound product.

  • Purification:

    • The crude this compound is then purified by recrystallization from anhydrous ethanol.

    • This final step should yield a white crystalline powdery solid of this compound.

IV. Operational and Disposal Plan

Proper handling and disposal of this compound and its associated waste are critical to laboratory safety and environmental responsibility.

A. Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not ingest or breathe the dust.[1]

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Keep away from incompatible materials such as oxidizing agents.[1]

B. Spill Management:

  • In case of a spill, keep people away from and upwind of the spill/leak.

  • Prevent the product from entering drains.

  • Use personal protective equipment during cleanup.

  • Mechanically pick up the spilled material and place it in a suitable container for disposal.

C. First-Aid Measures:

  • If Swallowed: Call a poison center or doctor immediately. Rinse mouth.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • In Case of Skin Contact: Remove all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell.

D. Disposal Plan:

Disposal of this compound and its containers must be carried out by qualified personnel in accordance with all applicable federal, state, and local regulations.[1] As a chlorinated organic compound, specific procedures should be followed.

  • Segregation:

    • Segregate this compound waste from other laboratory waste streams.

    • It should be collected in a designated and clearly labeled "Halogenated Organic Waste" container.

  • Containerization:

    • Use a sturdy, leak-proof container for waste collection.

    • Ensure the container is properly sealed and labeled with the contents and hazard information.

  • Disposal Method:

    • Do not dispose of this compound down the drain or in regular trash.[2]

    • The preferred method of disposal is through a licensed chemical waste disposal service.

    • Incineration at a high temperature in a facility equipped with afterburners and scrubbers is a suitable method for the destruction of chlorinated organic compounds.[3]

  • Decontamination of Empty Containers:

    • If the container held acutely hazardous waste, it must be triple-rinsed before being considered "empty" under regulatory standards.[4]

    • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[4]

V. Workflow and Relationship Diagrams

Chlormezanone_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling and Experimentation cluster_post Post-Experiment cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare Work Area in Fume Hood A->B C Weigh this compound B->C D Perform Experimental Protocol (e.g., Synthesis) C->D E Decontaminate Work Surfaces D->E F Segregate Waste E->F G Store Waste in Labeled Container F->G H Arrange for Professional Disposal G->H

Caption: Workflow for the safe handling and disposal of this compound.

Chlormezanone_Signaling_Pathway Logical Relationships in this compound Safety cluster_hazard Hazard Identification cluster_controls Control Measures cluster_outcome Desired Outcome Hazard This compound (Harmful if Swallowed, Dust Hazard) EngControls Engineering Controls (Fume Hood) Hazard->EngControls PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Hazard->PPE AdminControls Administrative Controls (SOPs, Training) Hazard->AdminControls SafeHandling Safe Handling and Minimized Exposure EngControls->SafeHandling PPE->SafeHandling AdminControls->SafeHandling

Caption: Logical relationships for ensuring safety when handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.